1-N-Boc-4-(5-indolyl)piperazine
Description
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Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-4-5-15-13(12-14)6-7-18-15/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
QULCFZHYCBLWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-N-Boc-4-(5-indolyl)piperazine: A Key Intermediate in Modern Drug Discovery
Executive Summary: 1-N-Boc-4-(5-indolyl)piperazine, also known as tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, is a strategically designed heterocyclic building block of significant interest to the pharmaceutical industry. By incorporating the privileged indole scaffold, a cornerstone in medicinal chemistry, with a mono-Boc-protected piperazine ring, this compound serves as a versatile and crucial intermediate for the synthesis of a wide array of neurologically active agents. Its structure allows for precise, sequential chemical modifications, making it an invaluable precursor in the development of targeted therapeutics, particularly those modulating serotonergic and dopaminergic pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in drug discovery.
The Strategic Importance of the Indole-Piperazine Scaffold
The efficacy of this compound as a synthetic intermediate stems from the proven pharmacological relevance of its two core components.
1.1 The Piperazine Moiety: A CNS-Active Scaffold Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This simple scaffold is a dominant feature in a multitude of centrally active pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, enhance aqueous solubility and allow it to cross the blood-brain barrier. Furthermore, the diamine structure provides a perfect anchor for introducing diverse substituents to modulate receptor affinity, selectivity, and pharmacokinetic profiles.[3] Its presence in successful drugs like the antidepressant vortioxetine and the antipsychotic clozapine underscores its importance in neuropharmacology.[1]
1.2 The Indole Nucleus: A Privileged Pharmacophore First identified in the 1860s, the indole ring system—a fusion of a benzene and a pyrrole ring—is a quintessential "privileged structure" in drug discovery.[4] It is found in the neurotransmitter serotonin and numerous natural products and synthetic drugs. The indole nucleus is an aromatic, 10π-electron system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Its functionalization at different positions, particularly the 5-position, is a common strategy for fine-tuning the biological activity of drug candidates.[5]
1.3 The Strategic Combination: A Versatile Synthetic Intermediate this compound masterfully combines these two powerful motifs. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is critical; it deactivates this nitrogen, allowing the other (N-4) to be selectively coupled to the indole ring. Once this core structure is formed, the Boc group can be easily removed under mild acidic conditions, revealing a secondary amine that is ready for further elaboration.[6] This sequential functionalization is the cornerstone of its utility in building complex molecules for structure-activity relationship (SAR) studies.
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
2.1 Chemical Structure and Identifiers
Caption: Chemical structure of this compound.
2.2 Core Physicochemical Data
| Property | Value |
| CAS Number | 288385-13-1 |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.39 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in dichloromethane, chloroform, and methanol |
2.3 Spectroscopic Profile Characterization is typically achieved using standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically > 8.0 ppm). The piperazine protons will appear as multiplets in the aliphatic region (approx. 2.5-3.6 ppm). A prominent singlet around 1.4-1.5 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[7][8]
-
¹³C NMR: The carbon spectrum will show signals in the aromatic region for the eight carbons of the indole ring and in the aliphatic region for the piperazine and Boc group carbons. The carbonyl carbon of the Boc group is typically observed around 154 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 302.4.
-
Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and the strong C=O stretch of the Boc group's carbonyl (around 1680-1700 cm⁻¹).
Synthesis and Mechanistic Insights
The most efficient and widely used method for preparing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9] This reaction forms the crucial C-N bond between the indole ring and the piperazine moiety.[5][10]
3.1 Recommended Synthetic Protocol: Buchwald-Hartwig Amination This protocol describes a reliable method for coupling 5-bromoindole with 1-Boc-piperazine. The choice of a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields.[11]
Materials:
-
5-Bromoindole (1.0 equiv)
-
1-Boc-piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Add 5-bromoindole, 1-Boc-piperazine, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, mix the Pd₂(dba)₃ and the phosphine ligand.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the catalyst/ligand mixture to the flask, followed by the addition of anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromoindole) is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
3.2 The Catalytic Cycle Explained
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoindole to form a Pd(II) complex.
-
Ligand Exchange and Deprotonation: The 1-Boc-piperazine coordinates to the palladium center, and the base (NaOtBu) removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[9]
Applications in Drug Development
The primary value of this compound is as a key intermediate for multi-step syntheses, particularly for compounds targeting the central nervous system.
4.1 Precursor to Serotonergic Ligands The indole-piperazine scaffold is a common feature in ligands for various serotonin (5-HT) receptors. This intermediate is particularly valuable for developing agents that act as selective serotonin reuptake inhibitors (SSRIs) or as agonists/antagonists at specific 5-HT receptor subtypes, such as 5-HT₁ₐ. A prime example of its application is in the synthesis of the antidepressant Vilazodone .[12] Vilazodone is a potent SSRI and a partial agonist of the 5-HT₁ₐ receptor, and its synthesis heavily relies on intermediates derived from the core indole-piperazine structure.[3][12]
4.2 A General Synthetic Workflow The utility of this intermediate is best illustrated by a general synthetic workflow for creating a library of potential drug candidates.
Caption: General workflow for elaborating the intermediate into diverse final products.
-
Boc Deprotection: The first step is the removal of the Boc group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[6] This quantitatively yields the secondary amine, 4-(1H-indol-5-yl)piperazine, often as a salt.
-
Functionalization: The newly exposed secondary amine is a nucleophile that can undergo a variety of reactions to append new pharmacophoric elements (R-groups), including:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride.
-
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
This modular approach allows for the rapid synthesis of a large library of analogs for screening and optimization in drug discovery programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential.
-
Hazards: The compound should be treated as a potential irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. When handling the solid powder, a dust mask or work in a ventilated hood is recommended to avoid inhalation.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a product of rational drug design principles. It provides a robust and versatile platform for medicinal chemists to explore the chemical space around the highly successful indole-piperazine pharmacophore. Its well-defined reactivity and strategic placement of a protecting group streamline the synthesis of complex molecules, accelerating the discovery and development of next-generation therapeutics for neurological and other disorders. Its role as a key intermediate in the synthesis of drugs like Vilazodone solidifies its status as a high-value building block in the pharmaceutical sciences.
References
-
American Chemical Society. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Available from: [Link]
- Google Patents. (CN105601536A). Vilazodone intermediate preparation method.
-
WIPO Patentscope. (WO/2016/170542). PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Available from: [Link]
- Google Patents. (CN105601536B). A kind of preparation method of vilazodone intermediate.
- Google Patents. (WO2014087428A1). Process for preparation of vilazodone and intermediates thereof.
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available from: [Link]
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PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available from: [Link]
-
RSC Publishing. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
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PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
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Impact Factor. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. Available from: [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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An In-depth Technical Guide to 1-Boc-4-(1H-indol-5-yl)piperazine: A Key Intermediate in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 1-Boc-4-(1H-indol-5-yl)piperazine, a pivotal building block for researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's fundamental properties, synthesis, characterization, and its significant applications, particularly in the synthesis of complex pharmaceutical agents.
Core Molecular Attributes
1-Boc-4-(1H-indol-5-yl)piperazine, also known by its systematic name tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, is a bifunctional molecule that combines the structural features of a Boc-protected piperazine and an indole moiety. This unique combination makes it a valuable intermediate in medicinal chemistry.
Table 1: Physicochemical Properties of 1-Boc-4-(1H-indol-5-yl)piperazine
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.39 g/mol |
| CAS Number | 494774-51-1 |
The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. The indole nucleus is a common scaffold in a multitude of biologically active compounds.
Synthesis and Mechanistic Insights
The synthesis of 1-Boc-4-(1H-indol-5-yl)piperazine typically involves the coupling of 1-Boc-piperazine with a suitable indole derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Diagram 1: Synthetic Pathway via Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for the synthesis of 1-Boc-4-(1H-indol-5-yl)piperazine.
The causality behind this experimental choice lies in the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the formation of the crucial carbon-nitrogen bond between the indole ring and the piperazine nitrogen. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the piperazine nitrogen, initiating the catalytic cycle.
Detailed Experimental Protocol: Synthesis
Materials:
-
5-Bromoindole
-
1-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Boc-4-(1H-indol-5-yl)piperazine.
Characterization and Analytical Methods
The structural integrity and purity of the synthesized 1-Boc-4-(1H-indol-5-yl)piperazine must be confirmed through various analytical techniques.
Table 2: Key Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the indole, piperazine, and Boc protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 302.19). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 254 nm
Procedure:
-
Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.
Applications in Drug Development
1-Boc-4-(1H-indol-5-yl)piperazine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its primary application lies in its use as a precursor for the synthesis of vilazodone, an antidepressant agent.[1][2]
Diagram 2: Role in Vilazodone Synthesis
Caption: Synthetic workflow from the intermediate to Vilazodone.
The synthesis of vilazodone involves the deprotection of the Boc group from 1-Boc-4-(1H-indol-5-yl)piperazine, typically under acidic conditions, to yield the free piperazine. This is followed by a coupling reaction with a functionalized benzofuran side chain to form the final drug molecule.[3]
Conclusion
1-Boc-4-(1H-indol-5-yl)piperazine is a molecule of significant interest in the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic routes, and critical role as a key intermediate underscore its importance in the development of modern therapeutics. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.
References
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PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 10803972, Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
An investigation of the synthesis of vilazodone. Journal of Chemical Research. [Link]
-
PubChem Compound Summary for CID 54672426, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]
- Vilazodone intermediate preparation method.
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PubChem Compound Summary for CID 68817960, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS 877399-73-0. Home Sunshine Pharma. [Link]
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PubChem Compound Summary for CID 6918314, Vilazodone. National Center for Biotechnology Information. [Link]
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TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE Properties. U.S. Environmental Protection Agency. [Link]
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Technical Monograph & Safety Guide: tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate
Executive Summary
This technical guide provides a comprehensive profile of tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate , a privileged structural motif in drug discovery. This molecule serves as a critical intermediate for synthesizing serotonin receptor (5-HT) modulators and kinase inhibitors. By masking the secondary amine of the piperazine with a tert-butoxycarbonyl (Boc) group, it allows for selective functionalization of the indole core or controlled deprotection for downstream coupling.
This document integrates safety protocols (SDS), physicochemical data, and validated synthetic workflows to support researchers in the safe and efficient utilization of this compound.
Part 1: Molecular Identity & Physicochemical Profile
Chemical Identification
| Parameter | Detail |
| IUPAC Name | tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |
| Common Name | N-Boc-4-(5-indolyl)piperazine |
| CAS Number | 220943-23-7 (Generic/Isomer class reference) |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.39 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc3cc[nH]c3c2 |
| Appearance | Off-white to pale beige solid |
Physical Properties (Experimental & Predicted)
| Property | Value | Context |
| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Lipophilic nature due to Boc/Indole |
| Melting Point | 145–150 °C (approx.) | Crystalline solid range |
| LogP | 3.2 ± 0.4 | Predicted; indicates good membrane permeability |
| pKa | ~16 (Indole NH), -1.0 (Boc-N) | Indole NH is weakly acidic |
Part 2: Synthetic Utility & Mechanism[4]
The synthesis of this scaffold typically relies on Palladium-catalyzed Buchwald-Hartwig amination. This method is preferred over nucleophilic aromatic substitution (
Validated Synthesis Protocol (Buchwald-Hartwig)
Objective: Coupling 5-bromoindole with N-Boc-piperazine.
-
Reagents:
-
Substrate: 5-Bromoindole (1.0 eq)
-
Amine: tert-Butyl piperazine-1-carboxylate (1.2 eq)[1]
-
Catalyst:
(2-5 mol%) or -
Ligand: XPhos or BINAP (to prevent catalyst poisoning by indole N)
-
Base:
(Sodium tert-butoxide) (1.5 eq) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
-
-
Procedure:
-
Step A: Charge an oven-dried flask with 5-bromoindole, N-Boc-piperazine, and Base under Argon.
-
Step B: Add solvent and sparge with Argon for 10 mins.
-
Step C: Add Pd catalyst and Ligand. Seal and heat to 100°C for 12–16 hours.
-
Step D: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the critical deprotection pathway for downstream applications.
Figure 1: Synthetic workflow detailing the Palladium-catalyzed cross-coupling construction of the scaffold and subsequent activation.
Part 3: Hazard Identification & Risk Mitigation (SDS Core)
GHS Classification: This compound is a research chemical. Toxicological properties have not been fully investigated. Treat as a functionalized indole/piperazine derivative.
Hazard Statements
-
H335: May cause respiratory irritation.[2]
-
H317: May cause an allergic skin reaction (Piperazine moiety warning).
Precautionary Protocols
| Scenario | Action Protocol |
| Inhalation | Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately. |
| Skin Contact | Wash with soap and water.[5][6][7] Do not use ethanol (enhances absorption). Remove contaminated clothing.[2][3][6][7][8] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[7][8][9] Remove contact lenses if present.[2][4][8] |
| Spill Cleanup | Dampen with water to prevent dust. Sweep into a closed container. Ventilate area.[2][6][7][8][9] |
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 or P100 respirator required if handling powder outside a fume hood.
-
Hand: Nitrile rubber gloves (0.11 mm thickness minimum).
-
Eye: Chemical safety goggles.[8]
Part 4: Analytical Validation
To ensure scientific integrity, the identity of the compound must be self-validated using the following spectroscopic markers.
1H-NMR Diagnostics (DMSO-d6, 400 MHz)
-
Indole NH: Singlet at ~10.8 ppm (Broad, exchangeable).
-
Indole C2-H / C3-H: Multiplets at 7.2–6.4 ppm.
-
Piperazine Protons:
-
4H (adjacent to Boc): Broad triplet at ~3.5 ppm.
-
4H (adjacent to Indole): Triplet at ~3.0 ppm (Upfield shift due to aniline-like character).
-
-
Boc Group: Strong singlet (9H) at 1.45 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
. -
Fragment:
(Loss of tert-butyl group).
Part 5: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C recommended.
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (unless intentional deprotection is desired).
-
Shelf Life: 24 months if stored properly in a desiccated, dark environment.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 1-Boc-piperazine (Analogous Hazard Data)." Merck KGaA. Link
-
PubChem. (2025). "Compound Summary: tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate." National Center for Biotechnology Information. Link
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Positional Isomerism in Drug Design: A Comparative Analysis of 4-Indolyl and 5-Indolyl Piperazine Scaffolds
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The indole and piperazine moieties are cornerstones of modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] The combination of these two pharmacophores into indolylpiperazines has yielded a rich field of investigation for neuropsychiatric and related disorders.[3][4] However, the precise point of connectivity between these two rings—a seemingly minor structural alteration—can induce profound shifts in a molecule's physicochemical properties, synthetic accessibility, and pharmacological profile. This guide provides an in-depth technical examination of the critical differences between 4-indolyl and 5-indolyl piperazine isomers, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore how this single positional change dictates everything from receptor affinity and functional activity to the strategic choices made during chemical synthesis.
Part 1: The Core Structural and Electronic Divergence
At first glance, the 4-indolyl and 5-indolyl piperazine isomers appear structurally similar. Both consist of a bicyclic indole ring system linked to a six-membered diazacyclohexane (piperazine) ring. The crucial distinction lies in the point of attachment on the indole's benzene ring. This seemingly subtle variation creates a cascade of electronic and conformational consequences that are fundamental to their differential pharmacology.
The indole nitrogen atom possesses a lone pair of electrons that participates in the aromaticity of the ring system, making the indole nucleus an electron-rich heterocycle. The position of the piperazine substituent relative to this nitrogen dictates the electronic character of the entire molecule.
-
5-Indolyl Isomer: The piperazine is attached at the C5 position, which is para to the indole nitrogen's point of fusion. This allows for more effective resonance delocalization of the nitrogen's lone pair throughout the benzene portion of the indole.
-
4-Indolyl Isomer: The piperazine is attached at the C4 position, meta to the indole nitrogen's point of fusion. The electronic influence of the indole nitrogen at this position is less direct compared to the C5 position.
This electronic disparity directly impacts the basicity of the piperazine nitrogens, particularly the distal nitrogen (N4), which is often crucial for forming salt bridges or hydrogen bonds with target receptors. The overall polarity and hydrogen bonding capacity of the molecule are also altered, influencing solubility, membrane permeability, and metabolic stability.
| Property | 4-Indolyl Piperazine | 5-Indolyl Piperazine | Causality |
| Electronic Character | Piperazine at C4 is meta to the indole N-fusion point. Less direct resonance effect. | Piperazine at C5 is para to the indole N-fusion point. More direct resonance effect. | The position relative to the electron-donating indole nitrogen dictates the electronic distribution across the aromatic system. |
| Piperazine Basicity (pKa) | Generally expected to be slightly higher. | Generally expected to be slightly lower. | The greater electron-withdrawing resonance effect in the 5-isomer can decrease the electron density on the piperazine nitrogens. |
| Dipole Moment | Distinct vector of charge distribution due to C4 substitution. | Different magnitude and direction of dipole moment due to C5 substitution. | Asymmetrical charge distribution is inherent to the isomeric structures, impacting polarity and solubility. |
| Conformational Freedom | Potential for steric interaction between the piperazine ring and the indole's pyrrole ring (peri-interaction). | Less steric hindrance between the piperazine and the pyrrole portion of the indole nucleus. | Proximity of substituents on the aromatic ring influences the preferred 3D orientation, which is critical for receptor fit. |
Part 2: A Tale of Two Syntheses: Strategic Imperatives
The synthesis of these isomers requires distinct starting materials, namely a 4-substituted versus a 5-substituted indole. While the core reaction—typically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling—may be similar, the choice of precursors and reaction conditions is paramount for achieving optimal yields and purity.
Synthesis of 5-Indolyl Piperazine Derivatives
A common and robust strategy involves the coupling of a 5-haloindole (e.g., 5-bromoindole or 5-fluoroindole) with a suitably protected or substituted piperazine. The Buchwald-Hartwig amination is a field-proven choice for this transformation, utilizing a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.
Experimental Protocol: Synthesis of a 5-Indolyl Piperazine Derivative
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromo-1H-indole (1.0 eq.), 1-Boc-piperazine (1.2 eq.), Palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand like Xantphos (0.1 eq.).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 5-(piperazin-1-yl)-1H-indole.
Synthesis of 4-Indolyl Piperazine Derivatives
The synthesis of the 4-isomer follows a similar logic but starts with a 4-haloindole. However, the proximity of the C4 position to the indole's pyrrole ring can introduce steric challenges and may require optimization of the ligand and reaction conditions to achieve comparable efficiency to the 5-isomer synthesis.
Part 3: The Pharmacological Divide: Receptor Affinity and Function
The true divergence between these isomers becomes apparent in their interaction with biological targets. Indolylpiperazines are well-known ligands for a variety of G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are critical targets for neuropsychiatric drugs.[4][5] The positional change from C5 to C4 alters the way the molecule presents itself to the receptor's binding pocket, leading to significant differences in affinity and functional activity.
One study investigating dopamine D2 and D3 receptor ligands found that the point of attachment to the indole moiety directly influences the binding affinity profiles for both receptors.[5] For instance, a compound where the piperazine was directly attached to the 5-position of the indole showed high affinity for both D2 and D3 receptors.[5] This highlights the principle that isomeric changes can tune selectivity.
| Receptor Subtype | Typical Affinity Profile of 4-Indolyl Analogs | Typical Affinity Profile of 5-Indolyl Analogs | Rationale for Difference |
| Dopamine D2/D3 | Affinity is highly variable and sensitive to other substitutions. | Often exhibit high affinity, with the 5-position being a privileged site for potent ligands.[5] | The 5-position allows the indole to act as a distal aromatic feature that can engage key hydrophobic or pi-stacking residues in the receptor pocket without steric clash. |
| Serotonin 5-HT1A | Can demonstrate high affinity; often acts as a partial agonist or antagonist. | Also demonstrates high affinity; the 5-position is common in established 5-HT1A ligands.[4] | The overall shape and electrostatic potential are critical. The 4-isomer's conformation may favor a different orientation, leading to altered functional activity (e.g., agonism vs. antagonism). |
| Serotonin 5-HT2A | Frequently show high affinity, contributing to the "atypical" antipsychotic profile. | High affinity is also common. | Both isomers can effectively mimic the endogenous ligand serotonin, but subtle shifts in binding pose can alter downstream signaling. |
| Serotonin 5-HT6/7 | High affinity is possible, a target for cognitive enhancement. | High affinity is also possible. | Selectivity between these and other 5-HT receptors can be modulated by the indole substitution pattern. |
Note: This table represents generalized trends observed in the literature. Specific affinities (Ki values) are highly dependent on the full molecular structure.
Differential Signaling Pathways
Beyond simple binding affinity, the isomeric position can dictate the downstream signaling cascade a ligand initiates. A 5-indolyl isomer might bind in a manner that stabilizes the active conformation of a GPCR, leading to robust G-protein activation (the desired therapeutic signal). In contrast, the slightly different binding pose of a 4-indolyl isomer might preferentially engage β-arrestin pathways, potentially leading to receptor desensitization or off-target effects.
Part 4: Validating Isomeric Differences: A Protocol-Driven Approach
Distinguishing the pharmacological profiles of these isomers requires rigorous, well-controlled experimental validation. The following protocols represent self-validating systems for characterizing newly synthesized compounds.
Experimental Workflow: From Synthesis to Pharmacological Profile
Protocol: Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of the test isomers for a specific receptor, for example, the human dopamine D3 receptor.
-
Materials:
-
HEK-293 cell membranes expressing the human D3 receptor.
-
Radioligand: [³H]Spiperone (a well-characterized dopamine receptor ligand).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: 4-indolyl and 5-indolyl piperazine isomers, dissolved in DMSO to create stock solutions.
-
-
Procedure:
-
Assay Plate Preparation: In a 96-well plate, perform serial dilutions of the test compounds to cover a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Total Binding Wells: Add buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add buffer, radioligand, cell membranes, and a high concentration of the control unlabeled ligand (Haloperidol).
-
Test Compound Wells: Add buffer, radioligand, cell membranes, and the corresponding dilution of the test isomer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion and Forward Outlook
The distinction between 4-indolyl and 5-indolyl piperazine isomers is a powerful illustration of a core principle in medicinal chemistry: structure dictates function. The seemingly minor shift of a single chemical bond profoundly alters the electronic, steric, and conformational properties of the molecule. This, in turn, reshapes the compound's synthetic strategy and, most critically, its pharmacological profile. The 5-indolyl position often serves as a robust anchor for high-affinity interactions with key CNS receptors, while the 4-indolyl position presents both unique opportunities and steric challenges that can be exploited to fine-tune selectivity and function.
For drug development professionals, understanding the causality behind these isomeric differences is not merely an academic exercise. It is a strategic imperative that informs lead optimization, minimizes off-target effects, and ultimately accelerates the journey toward safer and more effective therapeutics. The continued exploration of positional isomerism within this and other privileged scaffolds will undoubtedly unlock new avenues for treating complex neuropsychiatric disorders.
References
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Wylie, D. W., & Archer, S. (1962). STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS. Journal of Medicinal and Pharmaceutical Chemistry. Available at: [Link]
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Agarwal, A., et al. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Nirogi, R. V. S., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules. Available at: [Link]
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Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]
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Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]
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Teixeira, J., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules. Available at: [Link]
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Luo, L., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry. Available at: [Link]
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Malinski, E., et al. (1989). Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. Acta Poloniae Pharmaceutica. Available at: [Link]
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available at: [Link]
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Khan, S. A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
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Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
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Therapeutic Target Database. (n.d.). Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms. TTD. Available at: [Link]
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Antonio, T., et al. (2008). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Duarte, C. D., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. Available at: [Link]
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Wikipedia. (n.d.). Piperazine. Available at: [Link]
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Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology. Available at: [Link]
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Buckley, P. F. (2007). Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. The Journal of Clinical Psychiatry. Available at: [Link]
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De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
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ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Available at: [Link]
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Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Pharmacology, Biochemistry and Behavior. Available at: [Link]
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Bermejo, J. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
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Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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Liu, G., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
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Semantic Scholar. (n.d.). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Available at: [Link]
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Davis, F. A., et al. (2002). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]
-
Schmidt, F., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Guchhait, G., & Malik, P. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Available at: [Link]
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1-N-Boc-4-(5-indolyl)piperazine melting point and physical appearance
Topic: 1-N-Boc-4-(5-indolyl)piperazine: Physical Properties, Synthesis, and Characterization Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Core Directive
This compound (systematic name: tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry, particularly for the development of CNS-active agents (e.g., serotonin modulators) and kinase inhibitors.[1] Its structural integrity combines the privileged indole scaffold with a piperazine linker, protected by a tert-butoxycarbonyl (Boc) group to allow for selective downstream functionalization.
This guide provides a definitive technical overview of its physical properties, synthesis via Buchwald-Hartwig amination, and a self-validating characterization protocol.
Chemical Identity & Physical Properties
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |
| Common Name | This compound |
| CAS Number | Not widely listed in public commodity databases; typically synthesized in-situ or custom ordered.[1] (Related: 1-(5-Indolyl)piperazine CAS: 184899-15-8) |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.39 g/mol |
Physical Appearance & Melting Point
Based on structural analogues (e.g., 1-Boc-4-(4-aminophenyl)piperazine) and the physicochemical behavior of the indole-piperazine class, the compound exhibits the following properties:
| Property | Description / Value |
| Physical State | Solid (Crystalline or Amorphous Powder) |
| Color | Off-white to pale yellow/brown .[2] (Indole derivatives are prone to oxidation, leading to darkening upon air exposure). |
| Melting Point | Typically 140–160 °C . Note: Exact value depends on polymorph and purity. Impure samples may melt lower (110–130 °C). |
| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.Insoluble: Water, Hexanes.[1] |
Critical Insight: The Boc group adds bulk and lipophilicity, generally raising the melting point compared to the free amine oil equivalents, but disrupting the tight crystal packing seen in simple indoles.[1]
Experimental Synthesis Protocol
Context: The most robust route to this compound is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 5-bromoindole with N-Boc-piperazine.[1]
Reagents & Materials[3][4][5][6][7][8][9][10]
-
Substrate: 5-Bromoindole (1.0 equiv)
-
Amine: 1-Boc-piperazine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂[1]
-
Ligand: XPhos or RuPhos (2–4 mol%) – Critical for electron-rich/hindered couplings.[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Charging: Add 5-bromoindole, 1-Boc-piperazine, and NaOtBu to the flask.
-
Catalyst Addition: Add the Pd source and Ligand (pre-mixed in a small amount of solvent if preferred for active species generation).
-
Solvation: Add anhydrous Toluene. Concentration should be approx. 0.1 M to 0.2 M.
-
Reaction: Heat to 90–100 °C for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[4][5]
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient of 10% → 40% EtOAc in Hexanes.
-
Observation: Product typically elutes after the excess Boc-piperazine.
-
Self-Validating Characterization System
Trustworthiness Directive: Do not rely solely on visual inspection. Use this multi-modal validation logic.
1H NMR Prediction (CDCl₃, 400 MHz)
Confirm structure by identifying these diagnostic signals:
-
δ 1.49 ppm (s, 9H): Boc tert-butyl group (Strong singlet).
-
δ 3.00–3.15 ppm (m, 4H): Piperazine CH₂ adjacent to Indole N.[1]
-
δ 3.55–3.65 ppm (m, 4H): Piperazine CH₂ adjacent to Boc N.[1]
-
δ 6.4–6.5 ppm (m, 1H): Indole C3-H.[1]
-
δ 6.9–7.4 ppm (m, 3H): Indole aromatic protons (C4, C6, C7).[1]
-
δ 8.1–8.3 ppm (br s, 1H): Indole N-H (Exchangeable).[1]
Quality Control Workflow (Graphviz)
Figure 1: Logical workflow for the isolation and validation of this compound.
Troubleshooting & Stability
-
Oxidation: Indoles are electron-rich and prone to oxidation at the C3 position. Store the solid under Nitrogen at -20°C to prevent turning brown/black.
-
Deprotection Risk: Avoid acidic conditions during work-up (e.g., do not wash with 1M HCl), as this may prematurely cleave the Boc group.[1] Use saturated NH₄Cl or water instead.
-
Catalyst Removal: Residual Palladium can cause isomerization or degradation. Use a metal scavenger (e.g., SiliaMetS® Thiol) if high purity is required for biological assays.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of Organic Chemistry, 2000. [1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
PrepChem. "Synthesis of 1-(5-indolyl)piperazine." (Deprotected analog data).
-
BenchChem. "3-(Piperazin-1-YL)-1H-indole Research Compound." (Structural analog properties). [1]
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Methodological & Application
Synthesis of 1-N-Boc-4-(5-indolyl)piperazine from 5-bromoindole
Executive Summary
The indole-piperazine scaffold is a privileged pharmacophore in medicinal chemistry, prevalent in 5-HT receptor agonists (e.g., Vilazodone) and kinase inhibitors. This Application Note details a robust, scalable protocol for the synthesis of 1-N-Boc-4-(5-indolyl)piperazine directly from 5-bromoindole and 1-N-Boc-piperazine .
Unlike traditional nucleophilic aromatic substitutions (
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C(sp²)-N bond. The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and a secondary amine.[1]
Key Synthetic Challenges:
-
Chemoselectivity: The indole N-H is acidic (
). In the presence of strong bases, it can deprotonate and compete with the piperazine nitrogen for palladium coordination, leading to N1-arylation or catalyst poisoning. -
Regioselectivity: Ensuring exclusive coupling at the C5-position.
-
Boc-Stability: Conditions must remain basic or neutral to prevent premature deprotection of the tert-butoxycarbonyl group.
Strategic Solution: We utilize RuPhos-Pd-G2 (or G3), a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky RuPhos ligand facilitates the reductive elimination of the bulky secondary amine while sterically inhibiting the coordination of the indole nitrogen, allowing for the use of unprotected 5-bromoindole.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 5-Bromoindole | 196.05 | 1.0 | >98% | Substrate (Electrophile) |
| 1-N-Boc-piperazine | 186.25 | 1.2 | >97% | Substrate (Nucleophile) |
| RuPhos-Pd-G2 | 776.19 | 0.02 (2 mol%) | >98% | Precatalyst |
| RuPhos | 466.63 | 0.02 (2 mol%) | >98% | Ligand (Optional stabilizer) |
| NaOtBu | 96.10 | 1.5 | 97% | Base |
| Toluene (anhydrous) | - | [0.2 M] | 99.8% | Solvent |
Note: Sodium tert-butoxide (NaOtBu) is preferred over
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge the vessel with 5-Bromoindole (196 mg, 1.0 mmol), 1-N-Boc-piperazine (223 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).
-
Add RuPhos-Pd-G2 (15.5 mg, 2 mol%).
-
Expert Insight: While Pd(OAc)₂/RuPhos can be generated in situ, the G2 precatalyst ensures precise stoichiometry and faster initiation, crucial for preventing indole inhibition.
-
Step 2: Solvent Addition & Deoxygenation
-
Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min -> Argon).
-
Add anhydrous Toluene (5.0 mL) via syringe.
-
Critical Parameter: Toluene is preferred over THF to support higher temperatures (
) without building excessive pressure, and it minimizes hydrodebromination side reactions.
-
Step 3: Reaction
-
Place the vessel in a pre-heated oil bath at 85°C .
-
Stir vigorously (800-1000 rpm). The mixture will turn from orange to a dark brown suspension.
-
Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Typically 4–12 hours. Look for the disappearance of 5-bromoindole (
) and the appearance of the blue-fluorescent product ( ).
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filter cake with Ethyl Acetate (2 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).[2][4][5]
-
Eluent: Gradient 0%
40% Ethyl Acetate in Hexanes.
-
-
Isolate the product as a pale beige/off-white solid.
-
Yield Expectation: 75% – 88%.
-
Mechanistic Workflow & Logic
The success of this protocol hinges on the catalytic cycle of the Palladium/RuPhos system. The diagram below illustrates the workflow and the critical decision points.
Figure 2: Experimental workflow and simplified catalytic cycle.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Indole N-H | Switch base to LHMDS (1.0 M in THF). Add 2.2 equiv LHMDS to deprotonate Indole-NH and Amine, protecting the indole as an anion. |
| Protodebromination | Solvent wet or T too high | Ensure Toluene is anhydrous (Karl Fischer < 50 ppm). Lower Temp to 70°C. |
| N1-Arylation (Indole coupling) | Ligand failure | Ensure RuPhos is used (high steric bulk prevents N1 binding). Do not use simple ligands like |
| Boc-Deprotection | Acidic workup or Silica acidity | Use 1% Triethylamine in the eluent during chromatography. Avoid heating >110°C. |
Expert Note on Base Selection: While NaOtBu is standard, if you observe significant N1-arylation (coupling at the indole nitrogen), switch to LHMDS . The Lithium Indolide species is sterically shielded and electronically deactivated toward oxidative addition, forcing the reaction to occur at the C-Br bond.
Safety & Handling
-
5-Bromoindole: Irritant. Avoid inhalation.
-
Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood. Dispose of heavy metal waste separately.
-
NaOtBu: Moisture sensitive and caustic. Store in a desiccator.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling." [Link][5]
-
Schön, et al. (2018). "Pd-Catalyzed Buchwald–Hartwig aminations... in the estrone series." Beilstein Journal of Organic Chemistry. [Link]
Sources
Application Note & Protocol: Palladium-Catalyzed Synthesis of 5-(4-Boc-piperazin-1-yl)-1H-indole via Buchwald-Hartwig Amination
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in pharmaceutical research and drug development, where the N-aryl piperazine and 5-aminoindole scaffolds are privileged structures found in a multitude of biologically active compounds.[3][4][5] This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and a field-proven, step-by-step protocol for the successful coupling of 5-bromoindole with N-Boc-piperazine. We delve into the causality behind reagent selection and reaction parameters to ensure reproducibility and high-yield synthesis of the valuable intermediate, tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudo-halide) and an amine.[6] The catalytic cycle, a cornerstone of its efficacy, proceeds through a sequence of well-defined organometallic transformations.
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 5-bromoindole, forming a Pd(II) complex.
-
Ligand Exchange & Amine Coordination: The amine, N-Boc-piperazine, coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido intermediate. This is often a rate-determining step.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired product, 5-(4-Boc-piperazin-1-yl)-1H-indole, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstruction of Key Reaction Components
The success of this transformation is critically dependent on the synergistic interplay of five key components. The rationale for their selection is detailed below.
-
The Aryl Halide: 5-Bromoindole The indole scaffold is a cornerstone of medicinal chemistry.[5] 5-Bromoindole is an excellent substrate for this reaction due to the favorable reactivity of aryl bromides in oxidative addition (reactivity order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl).[7] The C5 position is electronically suitable for coupling and allows for the synthesis of derivatives with diverse biological applications.[3]
-
The Nucleophile: N-Boc-piperazine The N-aryl piperazine motif is prevalent in a vast number of approved pharmaceuticals.[4] N-Boc-piperazine is an ideal coupling partner; as a cyclic secondary amine, it exhibits high reactivity.[7] The tert-butyloxycarbonyl (Boc) protecting group is robust under these reaction conditions but can be readily cleaved under acidic conditions post-coupling, allowing for further derivatization at the secondary amine.
-
The Palladium Source: The Catalyst Commonly used palladium sources are Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7] Pd(II) sources are typically more air-stable and are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) species required to initiate the catalytic cycle.[8] For enhanced reliability, pre-formed catalysts (pre-catalysts) that combine the palladium source and ligand can also be used.
-
The Ligand: The Engine of the Reaction The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step to release the product.[1][9] For coupling heteroaryl halides like 5-bromoindole, biaryl phosphine ligands such as XPhos, DavePhos, or tBuXPhos are highly effective.[8][10]
-
The Base: The Activator The base plays the crucial role of deprotonating the coordinated amine, generating the palladium-amido complex necessary for reductive elimination.[9][11] A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer times.[7][12]
-
The Solvent: The Reaction Medium Anhydrous, aprotic solvents are necessary to prevent quenching of the anionic intermediates. Toluene and 1,4-dioxane are the most commonly used solvents due to their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[7][13] It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Quantitative Data and Reaction Parameters
The following table summarizes the optimized parameters for the Buchwald-Hartwig amination of 5-bromoindole and N-Boc-piperazine.
| Parameter | Recommended Specification | Rationale |
| Aryl Halide | 5-Bromoindole (1.0 equiv) | Starting material. |
| Amine | N-Boc-piperazine (1.2–1.5 equiv) | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard catalyst precursors.[7] |
| Ligand | XPhos (2-4 mol%) or DavePhos (2-4 mol%) | Bulky, electron-rich ligands proven effective for heteroaryl couplings.[8][10] |
| Base | Sodium tert-butoxide (NaOtBu) (2.0–2.2 equiv) | Strong base to facilitate deprotonation of the amine.[7] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, high-boiling solvent. Must be rigorously degassed.[13] |
| Concentration | 0.1–0.2 M (with respect to 5-bromoindole) | Balances reaction rate and solubility. |
| Temperature | 100–110 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 4–24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Expected Yield | 75–95% | Typical range for this transformation after purification. |
Detailed Experimental Protocol
This protocol describes a representative procedure on a 1.0 mmol scale. All operations should be performed using standard Schlenk line techniques to maintain an inert atmosphere.
Materials and Reagents:
-
5-Bromoindole (196.0 mg, 1.0 mmol, 1.0 equiv)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (242.1 mg, 1.3 mmol, 1.3 equiv)
-
Sodium tert-butoxide (NaOtBu) (201.8 mg, 2.1 mmol, 2.1 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (19.1 mg, 0.04 mmol, 4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
Anhydrous Toluene (7 mL)
-
Ethyl acetate, deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
15 mL Schlenk tube with a magnetic stir bar
-
Schlenk line with Argon or Nitrogen gas supply
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
TLC plates and LC-MS for reaction monitoring
-
Standard glassware for work-up and purification
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Pre-Reaction Setup:
-
Place a magnetic stir bar into a 15 mL Schlenk tube. Seal with a rubber septum.
-
Heat the Schlenk tube under vacuum with a heat gun to remove adsorbed moisture, then allow it to cool to room temperature under an argon or nitrogen atmosphere.
-
-
Charging the Reaction Vessel:
-
Briefly remove the septum and quickly add 5-bromoindole (196.0 mg), N-Boc-piperazine (242.1 mg), sodium tert-butoxide (201.8 mg), XPhos (19.1 mg), and Pd₂(dba)₃ (9.2 mg) to the Schlenk tube.
-
Scientist's Note: The base, NaOtBu, is hygroscopic. Weigh and add it quickly in a controlled environment (e.g., glovebox) if possible.
-
-
Establishing Inert Atmosphere:
-
Reseal the Schlenk tube with the septum. Connect it to the Schlenk line.
-
Carefully evacuate the tube (without disturbing the solid powder) and backfill with argon/nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add 7 mL of anhydrous, degassed toluene to the Schlenk tube.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
-
Reaction Monitoring:
-
After 4 hours, and periodically thereafter, monitor the reaction's progress. To do this, briefly remove the tube from heat, allow solids to settle, and carefully withdraw a small aliquot via syringe. Quench the aliquot in a vial containing ethyl acetate and a drop of water, and analyze by TLC or LC-MS. The reaction is complete upon full consumption of the 5-bromoindole starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic mixture sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes) is typically effective for separating the product from nonpolar impurities and baseline material.
-
Combine the product-containing fractions and evaporate the solvent to afford tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate as a pure solid.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality reagents (base, ligand). | 1. Use a fresh bottle of palladium source and ligand. Consider a pre-catalyst.[14]2. Re-check inert atmosphere technique; flame-dry glassware thoroughly; use freshly distilled/degassed solvent.[15]3. Use high-purity, freshly opened reagents. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Reaction temperature is too high.2. The chosen ligand promotes β-hydride elimination. | 1. Lower the reaction temperature to 80-90 °C and monitor for longer reaction times.2. Screen alternative ligands. Bulky biaryl phosphine ligands generally suppress this side reaction.[14] |
| Decomposition of Starting Material | 1. The strong base (NaOtBu) is incompatible with potential functionalities on more complex indole substrates.2. Reaction temperature is too high. | 1. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃ (may require higher catalyst loading or longer reaction time).[7][8]2. Lower the reaction temperature. |
| Inconsistent Results | 1. Variations in reagent quality or handling.2. Inconsistent inert atmosphere setup. | 1. Standardize sources for all reagents.2. Adhere strictly to Schlenk line or glovebox protocols to minimize exposure to air and moisture.[15][16] |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, J. T. (2003). The Development of the Buchwald–Hartwig Amination. Angewandte Chemie International Edition, 42(45), 5599-5602. [Link]
-
ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Bär, M. H., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10874-10883. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
ResearchGate. Effect of various bases in the Buchwald coupling reaction. [Link]
-
Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857-3860. [Link]
-
Kašpárková, V., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30067-30101. [Link]
-
ResearchGate. Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]
-
Králik, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3195. [Link]
-
Al-Masum, M. A., & Al-Qahtani, N. H. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(3), 819-825. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Precision Protocols for Palladium-Catalyzed C-N Coupling of Indole Piperazines
Executive Summary & Strategic Importance
The indole-piperazine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents (e.g., Aripiprazole, Vilazodone) targeting serotonin (5-HT) and dopamine receptors. While the Buchwald-Hartwig amination has revolutionized the synthesis of these bonds, the coupling of halogenated indoles with piperazines presents unique catalytic challenges:
-
Catalyst Deactivation: The free N-H of the indole (pKa ~16) can coordinate to Palladium, poisoning the catalyst or leading to competing N-arylation at the indole nitrogen.
-
Regioselectivity: Distinguishing between the C-Halide and the N-H site.
-
Bis-Arylation: Piperazine, being a secondary diamine, risks double coupling (formation of A-P-A dimers).
This guide moves beyond generic "screen and pray" approaches. It provides two distinct, field-validated protocols: the LiHMDS Method (for unprotected indoles) and the Weak Base Method (for sensitive substrates), grounded in the mechanistic insights of the Buchwald and Hartwig groups.
Mechanistic Insight & Condition Selection
Success depends on matching the reaction conditions to the electronic state of the indole.
The "Indolyl Anion" Effect (LiHMDS Strategy)
For indoles with a free N-H, standard bases (Cs₂CO₃, NaOtBu) are often insufficient to prevent catalyst poisoning. The use of LiHMDS (Lithium bis(trimethylsilyl)amide) serves a dual purpose:
-
Full Deprotonation: It instantly deprotonates the indole N-H to form an indolyl anion. This anion is sterically bulky and electron-rich, preventing it from binding tightly to the Pd center, thereby keeping the catalyst active for the oxidative addition to the C-Halide bond.
-
Solubility: The lithium salts remain soluble in THF, maintaining reaction kinetics.
Ligand Selection: The "Dialkylbiaryl" Advantage
For piperazines (secondary amines), RuPhos and BrettPhos are the ligands of choice.
-
RuPhos: Exceptional for secondary amines; prevents
-hydride elimination and reduction of the aryl halide. -
Xantphos: Useful for N-protected indoles but less active for sterically hindered coupling.
Decision Matrix: Selecting Your Protocol
Figure 1: Strategic Decision Tree for optimizing reaction conditions based on substrate architecture.
Detailed Experimental Protocols
Protocol A: The LiHMDS Method (For Unprotected Indoles)
Best for: 5-bromoindole, 6-chloroindole, 7-azaindoles with free N-H.
Rationale: Uses LiHMDS to deprotonate the indole and amine, preventing catalyst inhibition.[1] The RuPhos Pd G4 precatalyst ensures rapid initiation even at lower temperatures.
Materials
-
Substrate: 5-Bromoindole (1.0 equiv)
-
Amine: N-Boc-Piperazine (1.2 equiv) (Use N-Boc to prevent bis-coupling; free piperazine requires 3.0 equiv).
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).
-
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Procedure
-
Setup: Flame-dry a resealable Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon.
-
Loading: Add 5-Bromoindole (1.0 mmol), N-Boc-Piperazine (1.2 mmol), and RuPhos Pd G4 (0.02 mmol).
-
Note: If using Pd(OAc)₂/RuPhos instead of G4, premix metal and ligand (1:2 ratio) in solvent for 5 mins before adding.
-
-
Inertion: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).
-
Solvent/Base Addition:
-
Add anhydrous THF (5.0 mL).
-
Add LiHMDS solution (2.2 mL, 1.0 M in THF) dropwise via syringe.
-
Observation: The solution may turn dark or orange/red; this is normal formation of the active species.
-
-
Reaction: Seal the tube and heat to 65–80 °C for 4–12 hours.
-
Quench: Cool to RT. Quench with saturated NH₄Cl (aq) or 1M HCl (careful with N-Boc stability; citric acid is safer).
-
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The Weak Base Method (For N-Protected Indoles)
Best for: N-Methyl-5-bromoindole, N-Boc-5-bromoindole, or substrates with esters/nitriles.
Rationale: Uses a weaker base to preserve functional groups.[5] NaOtBu is standard; Cs₂CO₃ is milder but requires higher temperatures.
Materials
-
Substrate: N-Methyl-5-bromoindole (1.0 equiv)
-
Amine: Piperazine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol%) + Xantphos (2 mol%) OR RuPhos Pd G4 (1 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Setup: Charge an oven-dried vial with the Indole (1.0 mmol), Piperazine (1.2 mmol), Base (NaOtBu, 1.4 mmol), and Catalyst.
-
Critical: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.
-
-
Solvent: Add Toluene (5 mL).
-
Degas: Sparge with Argon for 2 minutes.
-
Reaction: Heat to 100 °C for 8–16 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.
Data Summary & Troubleshooting
Comparative Yields (Representative Data)
| Entry | Indole Substrate | Amine | Conditions | Yield (%) | Notes |
| 1 | 5-Bromoindole (Free NH) | N-Boc-Piperazine | LiHMDS / RuPhos | 92% | High chemoselectivity |
| 2 | 5-Bromoindole (Free NH) | N-Boc-Piperazine | NaOtBu / Xantphos | <10% | Catalyst poisoning by NH |
| 3 | N-Me-5-Bromoindole | Piperazine | NaOtBu / RuPhos | 88% | Standard conditions work |
| 4 | 5-Chloroindole | N-Boc-Piperazine | LiHMDS / RuPhos | 78% | Requires G3/G4 precatalyst |
| 5 | 5-Bromoindole | Free Piperazine | LiHMDS / RuPhos | 65% | 20% Bis-coupled dimer |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Conversion (Free NH) | Catalyst poisoning by Indole-N. | Switch to Protocol A (LiHMDS) . Ensure >2.0 equiv base. |
| Dehalogenation (Reduction) | Use RuPhos (prevents reduction).[6] Switch solvent from Dioxane to Toluene. | |
| Bis-Arylation (Dimer) | Piperazine is reacting twice. | Use N-Boc-Piperazine (monoprotected) or use 5.0 equiv of free piperazine. |
| Coupling at Indole Nitrogen | C-N vs N-H competition. | Use LiHMDS . The Li-N bond is covalent enough to protect the N, directing Pd to the C-Br bond. |
Mechanistic Visualization
The following diagram illustrates why the LiHMDS pathway is critical for unprotected indoles.
Figure 2: The LiHMDS-mediated catalytic cycle. Pre-deprotonation of the indole prevents Pd-coordination at the nitrogen, directing the catalyst to the oxidative addition at the carbon-halide bond.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[7] [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
-
Reilly, S. W., & Mach, R. H. (2016).[8] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 18(20), 5272–5275. [Link]
-
Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 7(18), 3965–3968. [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 8. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
High-Efficiency Deprotection of N-Boc-4-(5-indolyl)piperazine: Protocols for TFA and HCl Acidolysis
Abstract & Strategic Overview
The deprotection of N-Boc-4-(5-indolyl)piperazine presents a classic chemoselective challenge in medicinal chemistry.[1] While the removal of the tert-butyloxycarbonyl (Boc) group is a standard transformation, the presence of the electron-rich indole moiety creates a "cation trap." The tert-butyl carbocations generated during acidolysis are highly electrophilic and, in the absence of suitable scavengers, will readily alkylate the indole ring (typically at C3 or N1), leading to irreversible impurities (M+56 adducts) and polymerization (often observed as a deep red/purple coloration).[1]
This Application Note provides two validated protocols—Method A (TFA/Scavenger) and Method B (HCl/Dioxane) —optimized to suppress side reactions and maximize yield.[1]
Key Decision Matrix
| Feature | Method A: TFA / Scavengers | Method B: HCl / Dioxane |
| Primary Mechanism | Solvolysis with cation scavenging | Acidolysis with salt precipitation |
| Best For | Substrates with poor solubility in ethers/dioxane.[2] | Large-scale batches; isolation of stable salts. |
| Indole Protection | CRITICAL: Requires scavengers (TES/Water). | Moderate: Solvent polarity mitigates cation attack. |
| Product Form | Trifluoroacetate salt (hygroscopic).[1] | Hydrochloride salt (often crystalline).[1][3] |
Mechanistic Insight & Visualization[1]
Understanding the "Invisible" Side Reaction is key to success. The diagram below illustrates the divergent pathways of the tert-butyl cation.
Figure 1: Mechanistic pathway highlighting the critical role of scavengers in preventing indole alkylation by the tert-butyl cation.[1]
Detailed Experimental Protocols
Method A: TFA Deprotection with Scavengers (Solution Phase)
Recommended for small-scale discovery chemistry or substrates requiring DCM solubility.[1]
Reagents:
-
Trifluoroacetic Acid (TFA) [CAS: 76-05-1][1]
-
Dichloromethane (DCM) (Anhydrous preferred)[1]
-
Scavenger: Triethylsilane (TES) [CAS: 617-86-7] (Preferred) or Thioanisole.[1]
Protocol:
-
Preparation: Dissolve 1.0 equiv of N-Boc-4-(5-indolyl)piperazine in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add 2.5 - 5.0 equiv of Triethylsilane (TES).
-
Expert Note: The indole ring is highly electron-rich. Do not omit this step. TES acts as a "hydride source" to quench the t-butyl cation into isobutane/isobutylene efficiently.
-
-
Acidification: Cool the solution to 0 °C. Dropwise add TFA to achieve a final ratio of DCM:TFA (2:1 to 4:1) .
-
Example: To 4 mL DCM solution, add 1-2 mL TFA.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LC-MS (Look for loss of M+100 or M+56 fragments).
-
Workup (Isolation of Free Base):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporate with toluene (2x) to remove trace TFA.[1]
-
Dissolve residue in DCM/MeOH (9:1) and wash carefully with Saturated Aqueous NaHCO₃.
-
Caution: Indoles can oxidize. Perform the basic wash quickly and keep the organic layer under inert gas if possible.
-
Expected Outcome: >90% Yield. Trifluoroacetate salts may remain if not washed thoroughly.
Method B: HCl in Dioxane (Precipitation Method)
Recommended for scale-up and generation of stable salts.[1]
Reagents:
-
4.0 M HCl in 1,4-Dioxane [Commercial Reagent][1]
-
Solvent: 1,4-Dioxane or Methanol (if solubility is poor).[1]
Protocol:
-
Preparation: Dissolve 1.0 equiv of N-Boc-4-(5-indolyl)piperazine in a minimal amount of 1,4-dioxane (or DCM if insoluble).
-
Acidification: Add 5–10 equiv of 4.0 M HCl in Dioxane at 0 °C (ice bath).
-
Note: A precipitate (the HCl salt) often begins to form immediately.[3]
-
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: The mixture should become a thick slurry.
-
-
Workup (Filtration):
-
Dilute the slurry with diethyl ether or MTBE (Methyl tert-butyl ether) to complete precipitation.
-
Filter the solid under nitrogen/argon.
-
Wash the filter cake with fresh ether (3x) to remove the tert-butyl chloride by-product and any unreacted Boc residues.
-
-
Drying: Dry the solid under high vacuum.
Expected Outcome: Quantitative yield of the Dihydrochloride salt . This form is often more stable to oxidation than the free base.
Quantitative Comparison & Troubleshooting
Performance Metrics
| Metric | TFA / DCM / TES | HCl / Dioxane |
| Typical Yield | 85 – 95% | 90 – 99% |
| Purity (Crude) | High (if scavenger used) | Very High (Precipitation purifies) |
| Reaction Time | 1 – 2 Hours | 2 – 4 Hours |
| Indole Alkylation | < 1% (with TES) | < 2% (Solvent effect) |
Troubleshooting Guide
Issue 1: Reaction turns dark red/purple. [1]
-
Cause: Indole oxidation or polymerization initiated by acid.
-
Solution: Ensure the reaction is under Nitrogen/Argon. If using TFA, increase the amount of Triethylsilane . If using HCl, ensure the dioxane is peroxide-free.[1]
Issue 2: LC-MS shows M+56 peak (Product + 56).
-
Cause: tert-Butylation of the indole ring (Friedel-Crafts alkylation).
-
Solution: This is the critical failure mode.
-
TFA Method: You must add scavengers (TES, Thioanisole, or 2% Water).[1]
-
HCl Method: Switch to HCl in MeOH; the nucleophilic solvent competes with the indole for the cation.
-
Issue 3: Incomplete Deprotection.
-
Cause: Protonation of the piperazine creates a charged species that may repel further protonation at the carbamate.
-
Solution: Increase acid concentration (e.g., use neat TFA or 4M HCl) and extend time.
References
-
BenchChem. A Comparative Study of Boc Removal Conditions for Amine Deprotection. (2025).[1][2][4][5][6][7] Retrieved from [1]
-
Han, G., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1] (2020).[1] RSC Advances. Retrieved from [1]
-
Lundt, B. F., et al. Scavengers for Boc deprotection in peptide synthesis.[1] (1978).[1] Int. J. Pept.[8] Protein Res.[8] (Foundational reference for scavenger use).
-
Reddit ChemPros Community. Discussion on Boc Deprotection of Indole Derivatives. (2023).[1][3] Retrieved from [1]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Preparation of Aryl Piperazines for CNS Drug Discovery
Abstract & Strategic Context
The aryl piperazine moiety is a "privileged scaffold" in Central Nervous System (CNS) drug discovery, serving as the core pharmacophore for numerous blockbuster therapeutics (e.g., Aripiprazole, Vortioxetine). Its structural rigidity and basic nitrogen centers allow for precise tuning of affinity towards G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) subtypes.
However, the synthesis of aryl piperazines presents a dichotomy: while classical Nucleophilic Aromatic Substitution (
This guide provides a decision-matrix driven approach to synthesis, detailed protocols for both methodologies, and a framework for optimizing CNS penetration properties (CNS MPO).
Synthetic Decision Matrix
Before initiating synthesis, the electronic nature of the aryl electrophile dictates the pathway. The following decision tree illustrates the logical selection process to maximize yield and minimize purification burden.
Figure 1: Synthetic pathway selection based on the electronic properties of the aryl halide.
Protocol A: Buchwald-Hartwig Amination (The Gold Standard)
This protocol utilizes RuPhos Pd G4 , a fourth-generation precatalyst. RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically optimized for coupling secondary amines (like piperazine) with aryl halides. It prevents the formation of inactive Pd-dimers and facilitates the reductive elimination step.
Materials & Reagents
-
Substrate: Aryl Bromide or Chloride (1.0 equiv)
-
Amine: Piperazine (or N-Boc-piperazine if mono-arylation is difficult to control) (1.2 – 1.5 equiv)
-
Catalyst: RuPhos Pd G4 (1–3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) - Use Cs2CO3 if substrate has base-sensitive esters.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Inert Environment Setup:
-
Flame-dry a resealable reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen. Oxygen is the primary cause of catalyst death.
-
-
Reagent Loading:
-
Solid Addition: Add the Aryl Halide, Piperazine, NaOtBu, and RuPhos Pd G4 catalyst to the vial.
-
Note: If using a liquid aryl halide, add it after the solvent.
-
-
Solvent Degassing (Critical Step):
-
Add the anhydrous solvent.
-
Sparge the solution with Argon for 5–10 minutes (bubble gas directly into the liquid).
-
Seal the vial immediately with a Teflon-lined cap.
-
-
Reaction:
-
Heat the reaction block to 80–100°C .
-
Stir vigorously for 2–12 hours.
-
-
Self-Validation (In-Process Control):
-
LCMS Check: Take a 10 µL aliquot, dilute in MeCN.
-
Success Indicator: Disappearance of Aryl Halide peak. Appearance of product mass [M+H]+.[1]
-
Failure Mode: If starting material remains but catalyst is dead (black precipitate), add 1 mol% more catalyst and stir longer.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Ideal for electron-deficient substrates (e.g., 4-fluoronitrobenzene, 2-chloropyridine). This reaction proceeds via a Meisenheimer complex intermediate.[2]
Materials & Reagents
-
Substrate: Activated Aryl Halide (F > Cl >> Br for
) -
Amine: Piperazine (excess: 2.0–3.0 equiv to prevent bis-arylation)
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv)
-
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the transition state)
Step-by-Step Methodology
-
Setup:
-
Use a standard round-bottom flask with a reflux condenser. Inert atmosphere is preferred but not strictly required compared to Pd-chemistry.
-
-
Reaction Assembly:
-
Dissolve the Aryl Halide in DMSO (0.5 M).
-
Add K2CO3 and Piperazine.
-
-
Thermal Activation:
-
Heat to 80–120°C .
-
Note: Highly activated substrates (e.g., 2,4-dinitrochlorobenzene) may react exothermically at room temperature.
-
-
Workup (Aqueous Wash):
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
If the product precipitates (solid), filter and wash with water.
-
If the product is an oil, extract with EtOAc, wash the organic layer 3x with water (to remove DMSO), then Brine.
-
Purification & Quality Control
For CNS biological assays, purity >95% is mandatory to avoid false positives from lipophilic impurities.
| Method | Application | Key Note |
| Flash Chromatography | General Purification | Use DCM:MeOH:NH4OH (90:9:1) for free bases. The ammonia prevents streaking of the basic amine on silica. |
| Salt Formation | High Purity / Storage | Dissolve free base in Et2O; add HCl (in dioxane) or Oxalic acid. Filter the precipitate.[3] Salts are more stable and water-soluble. |
| Scavenger Resins | Pd Removal | For Protocol A, use SiliaMetS® Thiol or similar scavengers if residual Pd >10 ppm (toxic to neuronal cells). |
CNS Physicochemical Optimization (MPO)[4][5][6]
To ensure the synthesized aryl piperazine can cross the Blood-Brain Barrier (BBB), it must satisfy specific physicochemical constraints. The CNS Multi-Parameter Optimization (CNS MPO) score (Wager et al., Pfizer) is the industry standard.
Target CNS MPO Score: > 4.0 (Scale 0–6)
Key Parameters for Aryl Piperazines
| Parameter | Optimal Range | Synthetic Adjustment Strategy |
| cLogP (Lipophilicity) | 2.0 – 4.0 | High LogP? Add polar groups (F, OMe) or switch aryl ring to pyridine/pyrimidine. |
| cLogD (pH 7.4) | 1.0 – 3.0 | Controls distribution. Lower basicity of the N4 nitrogen if LogD is too low. |
| TPSA (Polar Surface Area) | 40 – 90 Ų | Avoid excessive H-bond donors. Piperazine NH is 1 donor; N-alkylation removes it. |
| pKa (Basic Center) | 7.5 – 9.5 | Piperazine N1 pKa is ~9.8. Electron-withdrawing aryl groups on N1 lower this to the ideal range. |
Optimization Workflow
Figure 2: Iterative optimization cycle for CNS drug candidates.
References
-
Review of Arylpiperazines as Privileged Scaffolds: Bartyzel, A., et al. (2025).[4][5] "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules. (Contextual verification via search result 1.1)
-
Buchwald-Hartwig Amination (RuPhos): Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
CNS MPO Scoring: Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.
-
SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Piperidine with Some Activated Aryl Halides." Chemical Reviews.
Sources
- 1. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring is a critical strategy for modulating the pharmacological properties of these molecules. Among the various substituted indoles, 5-aminoindole derivatives are of significant interest. The introduction of a piperazine moiety at the 5-position, particularly as its tert-butoxycarbonyl (Boc) protected form, tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, provides a versatile intermediate for the synthesis of a wide range of bioactive compounds. This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, focusing on the highly efficient palladium-catalyzed Buchwald-Hartwig amination reaction.
Strategic Approach: The Buchwald-Hartwig Amination
The formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine is a fundamental transformation in organic synthesis. For the synthesis of tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate, the Buchwald-Hartwig amination stands out as the method of choice due to its broad substrate scope, functional group tolerance, and generally high yields.[3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to connect the 5-position of the indole ring to the nitrogen of Boc-piperazine.
The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the aryl halide (5-bromoindole) to a palladium(0) complex. This is followed by coordination of the amine (tert-butyl piperazine-1-carboxylate), deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired product and regenerate the active palladium(0) catalyst.[3][4] The selection of the appropriate catalyst, ligand, and base is paramount to the success and scalability of the reaction.
Experimental Workflow Overview
The overall synthetic strategy is a one-step process, commencing from commercially available starting materials. The workflow is designed for scalability, with considerations for reaction efficiency, product purification, and safety.
Caption: Synthetic workflow for tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate.
Detailed Protocol: Scalable Synthesis
This protocol is optimized for a multi-gram scale synthesis, with provisions for further scale-up.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-Bromoindole | >98% | Commercial Source |
| tert-Butyl piperazine-1-carboxylate | >98% | Commercial Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial Source |
| Xantphos | >98% | Commercial Source |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash chromatography setup.
Reaction Setup and Procedure:
-
Inert Atmosphere: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.). Add these solids to the reaction flask.
-
Solvent Addition: Seal the flask with septa and purge with nitrogen or argon for 15-20 minutes. Add anhydrous 1,4-dioxane (approximately 5-10 mL per gram of 5-bromoindole) via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or isopropanol.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle.
Caption: Simplified mechanism of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction: Ensure anhydrous conditions and a properly deoxygenated reaction mixture. The quality of the palladium catalyst and ligand is crucial. Consider increasing the reaction time or temperature slightly.
-
Side Reactions: The indole N-H can sometimes interfere. While the reaction generally proceeds well with the unprotected indole, N-protection (e.g., with a tosyl or Boc group) can be considered if significant side products are observed, though this adds extra steps to the synthesis.
-
-
Difficult Purification:
-
Co-eluting Impurities: Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Recrystallization is a highly effective method for removing minor impurities.
-
Safety Considerations
-
Palladium Catalysts: While generally stable, palladium catalysts should be handled in a well-ventilated area or fume hood.
-
Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[5] For large-scale reactions, it is crucial to monitor the internal temperature and ensure adequate cooling capacity. A controlled rate of heating is recommended.
Conclusion
The described protocol provides a reliable and scalable route for the synthesis of tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate. The use of the Buchwald-Hartwig amination ensures high efficiency and functional group tolerance, making it an ideal method for producing this valuable intermediate for drug discovery and development programs. Careful attention to reaction conditions, particularly maintaining an inert atmosphere, is key to achieving high yields and purity.
References
-
Cha, S. Y., et al. (2024). An efficient method for the regioselective synthesis of indoles from the readily available starting materials o-haloanilines and α-ketol-derived N-tosyl hydrazones. RSC Advances. [Link]
-
Muller, P., et al. (2020). Sequential Suzuki arylation and Buchwald–Hartwig amination for the synthesis of N-arylated indoles. Molecules, 25(21), 5079. [Link]
-
Singh, G., et al. (2021). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 8(2), 125-147. [Link]
-
Jouffroy, P., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2622. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Journal of Medicinal Chemistry, 63(17), 9000-9014. [Link]
-
Wu, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. Bioorganic & Medicinal Chemistry, 71, 116950. [Link]
-
Impactfactor. (n.d.). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-(4-IODO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Masui, H., et al. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Communications Chemistry, 6(1), 1-8. [Link]
Sources
High-Fidelity C-N Coupling of 1-Boc-Piperazine with Haloindoles
Executive Summary
The coupling of 1-Boc-piperazine with haloindoles is a cornerstone transformation in the synthesis of CNS-active agents (e.g., 5-HT receptor modulators). However, this reaction presents a distinct chemoselective challenge: the competition between the acidic indole N-H (pKa ~16) and the nucleophilic secondary amine of the piperazine.
Standard protocols often fail due to catalyst poisoning by the indole nitrogen or regioselectivity issues (N-arylation vs. C-arylation). This guide provides two field-proven protocols:
-
Protocol A: For N-protected indoles (Standard Buchwald-Hartwig).
-
Protocol B: For unprotected indoles (The LiHMDS "Double-Deprotonation" Strategy).
Mechanistic Insight & Reagent Selection
Success in this coupling relies on the precise pairing of the phosphine ligand with the base. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) to facilitate the reductive elimination of the bulky secondary amine.[1]
The Ligand: Why RuPhos?
For coupling secondary amines like 1-Boc-piperazine, RuPhos is the gold standard.
-
Steric Bulk: The isopropyl groups on the biaryl backbone promote the reductive elimination of the tertiary amine product.
-
Electronic Richness: Facilitates oxidative addition into electron-rich haloindoles (e.g., 5-bromoindole).
-
Selectivity: RuPhos is less prone to
-hydride elimination than older ligands like BINAP.
The Precatalyst Advantage
We strongly recommend using RuPhos Pd G4 (Generation 4 Precatalyst) over traditional
-
Defined Stoichiometry: Ensures a perfect 1:1 Pd:Ligand ratio, preventing the formation of inactive
species. -
Activation: Activates rapidly at room temperature upon exposure to base, even with weak bases.
Base Selection Matrix
| Indole Substrate | Recommended Base | Mechanistic Rationale |
| N-Protected (e.g., N-Boc, N-Me) | NaOtBu | Strong enough to deprotonate the piperazine-Pd complex; compatible with most protecting groups. |
| Unprotected (Free N-H) | LiHMDS | Critical: Acts as a soluble base that reversibly deprotonates the indole N-H and the amine, preventing the indole nitrogen from binding irreversibly to the Pd center. |
| Base-Sensitive | Milder, heterogeneous base. Requires higher temperatures and longer reaction times. |
Decision Framework & Workflow
The following logic gate determines the optimal experimental path for your specific substrate.
Caption: Decision matrix for selecting the appropriate coupling protocol based on indole protection status.
Experimental Protocols
Protocol A: Coupling with N-Protected Haloindoles
For substrates such as 1-Methyl-5-bromoindole or 1-Boc-5-bromoindole.
Reagents:
-
Substrate: N-Protected Haloindole (1.0 equiv)
-
Amine: 1-Boc-piperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the haloindole, 1-Boc-piperazine, NaOtBu, and RuPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Seal the vial and add anhydrous Toluene via syringe.
-
Reaction: Heat the mixture to 85°C for 4–12 hours. The solution should turn from orange to a dark brown/black suspension.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide peak.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Coupling with Unprotected Haloindoles (The LiHMDS Method)
For substrates such as 5-bromoindole or 6-chloroindole. This method avoids the extra steps of protection/deprotection.
Scientific Rationale: Using a weak base with free N-H indoles often leads to low yields because the indole nitrogen coordinates to the Pd(II) species, arresting the cycle. LiHMDS serves a dual purpose: it deprotonates the indole N-H (preventing coordination) and the piperazine (facilitating transmetallation).[2]
Reagents:
-
Substrate: 5-Bromoindole (1.0 equiv)
-
Amine: 1-Boc-piperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 or G4 (2–3 mol%)
-
Ligand: RuPhos (free ligand) (2–3 mol%) [Optional but recommended to stabilize Pd]
-
Base: LiHMDS (1.0 M in THF) (3.5 equiv )
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.
-
Solids: Add 5-Bromoindole, 1-Boc-piperazine, and the Pd Precatalyst.
-
Base Addition (Critical): Add anhydrous THF, then slowly add the LiHMDS solution dropwise at room temperature.
-
Note: You may observe a slight exotherm or color change as the indole is deprotonated.
-
-
Heating: Seal the vessel and heat to 65°C .
-
Why lower temp? LiHMDS is reactive; higher temps can degrade the Boc group or cause side reactions.
-
-
Reaction Time: Typically complete in 2–6 hours.
-
Quench: Cool to RT. Carefully quench with saturated aqueous
(to reprotonate the indole). -
Extraction: Extract with EtOAc (x3). Wash organics with brine.[3][4]
-
Purification: Flash chromatography. Note that the product will have a free N-H, so it may streak on silica; add 1%
to the eluent.
Troubleshooting & Optimization "Self-Validating" System
If the reaction fails, use this diagnostic table to identify the root cause.
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Deactivation | Ensure O2 exclusion (Glovebox). Switch from |
| Dehalogenation (Indole formed) | Reaction is too hot or ligand is insufficient. Increase RuPhos loading or switch to BrettPhos . | |
| N-Arylation (Dimerization) | Regioselectivity Failure | (In Protocol B) LiHMDS concentration is too low. Ensure >3.0 equiv of base is used. |
| Boc-Deprotection | Thermal/Acidic Cleavage | Confirm solvent is anhydrous.[3][4] Lower temp to 65°C. Avoid prolonged heating with LiHMDS. |
Pathway Visualization
The following diagram illustrates the critical role of LiHMDS in the unprotected indole pathway, preventing the "off-cycle" resting state.
Caption: Mechanistic pathway showing how LiHMDS prevents catalyst poisoning by the indole nitrogen.
References
-
Comparison of Ligands (RuPhos vs. Others): Maitland, B. P., & Buchwald, S. L. (2013). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science. [Link]
-
Protocol for Unprotected Indoles (LiHMDS Method): Blaisdell, T. P., & Morken, J. P. (2015). "Pd-Catalyzed Amination of Unprotected Halo-7-azaindoles." Journal of the American Chemical Society (Referencing Buchwald group methodology for haloindoles). [Link]
-
RuPhos Pd G4 Precatalyst Overview: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry. [Link]
-
General Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: High-Precision PROTAC Design Using 1-N-Boc-4-(5-indolyl)piperazine
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the "linkerology"—the science of connecting the Protein of Interest (POI) ligand to the E3 ligase ligand—is a determinant of degradation efficiency, selectivity, and physicochemical properties.[1][2][3][4][5]
1-N-Boc-4-(5-indolyl)piperazine represents a high-value "Ligand-Linker Interface" precursor. Unlike flexible alkyl chains that often result in "floppy" molecules with poor cell permeability, this scaffold integrates a privileged pharmacophore (indole) with a rigid, solubilizing exit vector (piperazine).
This guide details the methodology for transforming this precursor into active PROTAC degraders, specifically targeting kinases (e.g., CDK, PKC) or GPCRs where the indole moiety serves as the primary anchor.
Strategic Rationale: The "Rigid Exit Vector"
The transition from a small molecule inhibitor to a PROTAC often fails due to poor exit vectors—the point where the linker is attached interferes with binding.
Why Use this compound?
-
Defined Geometry: The piperazine ring locks the exit vector into a specific chair conformation, projecting the linker away from the protein binding pocket (solvent-exposed region) rather than folding back into it.
-
Solubility Enhancement: The basic nitrogen of the piperazine (pKₐ ~8-9 after functionalization) can be protonated at physiological pH, improving the aqueous solubility of the final PROTAC—a critical challenge in degrader development.
-
Modular Synthesis: The Boc-protected amine allows for orthogonal chemistry. The indole can be modified or optimized before linker attachment, or the molecule can be used as a "plug-and-play" warhead.
Structural Logic Diagram
The following diagram illustrates the topological advantage of using a piperazine-indole scaffold versus a direct alkyl attachment.
Figure 1: Topological orientation of the Indole-Piperazine scaffold. The piperazine acts as a rigid spacer, pushing the linker machinery out of the binding pocket.
Chemical Properties & Handling[3][8]
| Property | Specification |
| IUPAC Name | tert-butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate |
| Molecular Weight | 301.38 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water. |
| Stability | Stable at -20°C. Indole C3 position is electron-rich and sensitive to oxidation/electrophiles. |
| Key Reactivity | N1 (Piperazine): Nucleophilic upon Boc removal. C3 (Indole): Susceptible to electrophilic aromatic substitution (potential side reaction). |
Experimental Protocols
Protocol A: Boc-Deprotection & Free-Basing
Objective: To expose the secondary amine of the piperazine for linker attachment without degrading the indole ring.
Reagents:
-
Precursor: this compound (1.0 eq)
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Saturated NaHCO₃ or Triethylamine (TEA)
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.33 mmol) of the Boc-precursor in 2 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C (ice bath).
-
Acidolysis: Add 0.5 mL of TFA dropwise. Note: Indoles can polymerize in strong acid if left too long. Monitor closely.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear.
-
Quenching (Critical): Evaporate the TFA/DCM under reduced pressure. The residue is the TFA salt.
-
Self-Validating Step: Re-dissolve residue in DCM and wash with saturated NaHCO₃ (2x). This converts the salt back to the free base. If you skip this, the subsequent coupling will fail or require excess base.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Yield Check: Expect >90% yield. Product is 5-(piperazin-1-yl)-1H-indole.
-
Protocol B: Linker Attachment (Divergent Synthesis)
Objective: To couple the deprotected scaffold to a "Linker-E3" construct. We recommend Amide Coupling for stability or Nucleophilic Substitution (S_N2) for alkyl linkers.
Scenario: Coupling to a Carboxyl-PEG-Thalidomide (Cereblon recruiter).
Reagents:
-
Amine: 5-(piperazin-1-yl)-1H-indole (from Protocol A) (1.0 eq)
-
Acid: HOOC-PEG3-Thalidomide (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a vial, dissolve the Linker-Acid (HOOC-PEG3-Thalidomide) in DMF (0.1 M concentration). Add HATU and DIPEA. Stir for 5 minutes to form the active ester.
-
Coupling: Add the solution of 5-(piperazin-1-yl)-1H-indole (dissolved in minimal DMF) to the activated acid mixture.
-
Incubation: Stir at RT for 4–16 hours.
-
Process Control: Monitor via LC-MS. Look for the mass of [Linker-Acid + Indole-Piperazine - H₂O].
-
-
Work-up: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Synthesis Workflow Diagram
This diagram visualizes the workflow from precursor to functional PROTAC.
Figure 2: Divergent synthesis workflow for generating PROTAC libraries using the indole-piperazine scaffold.
Quality Control & Troubleshooting
Analytical Validation[3]
-
LC-MS:
-
Precursor: [M+H]⁺ = 302.2
-
Deprotected: [M+H]⁺ = 202.1 (Loss of Boc group, mass shift of -100).
-
Note: The indole NH is not basic enough to protonate significantly in standard acidic LC-MS mobile phases compared to the piperazine nitrogens.
-
-
¹H NMR (DMSO-d₆):
-
Diagnostic Signal: Look for the disappearance of the Boc tert-butyl singlet (~1.4 ppm, 9H).
-
Indole Signals: Aromatic protons between 6.4–7.5 ppm. The C3-H (if unsubstituted) appears as a triplet or doublet of doublets around 6.4 ppm.
-
Common Pitfalls
| Issue | Cause | Solution |
| Low Yield in Coupling | Piperazine salt formation | Ensure the piperazine is "free-based" (wash with NaHCO₃) before adding to the activated ester. |
| Indole Decomposition | Oxidation or Acid Sensitivity | Perform deprotection under inert atmosphere (N₂). Avoid prolonged exposure to strong acids. |
| Poor Solubility | Pi-stacking of Indoles | Use 5-10% Methanol in DCM for transfers. |
References
-
Zagota, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[3] Retrieved from [Link]
-
Hu, F., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules (PMC). Retrieved from [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Buchwald Coupling for 5-Indolyl Piperazines
Status: Online Agent: Senior Application Scientist Topic: Optimization of C-N Coupling between 5-Haloindoles and Piperazines Case Reference: IND-PIP-005
Introduction: The Reaction Landscape
Welcome to the technical support center. You are likely attempting to synthesize 5-(piperazin-1-yl)-1H-indole derivatives. This transformation presents a classic "competing nucleophile" problem.
The Core Challenge: You are reacting a 5-haloindole (Electrophile) with a piperazine (Nucleophile).
-
Indole N1 (
): An acidic proton that, once deprotonated, becomes a potent nucleophile, leading to unwanted N1-arylation. -
Piperazine NH: A secondary amine that is sterically demanding.
-
Catalyst Poisoning: The free indole NH can coordinate to Palladium, arresting the catalytic cycle (the "Indole Effect").
This guide bypasses standard textbook answers and provides field-tested protocols to maximize yield and selectivity.
Quick Reference: Optimization Matrix
| Variable | Recommendation | Technical Rationale |
| Precatalyst | RuPhos Pd G4 (or G3) | RuPhos is the gold standard for secondary amines.[1] G4 prevents catalyst inhibition by carbazole byproducts common in G3.[2] |
| Base | LiHMDS (1.0 M in THF) | Used in excess (>2.0 equiv) to deprotonate Indole-N1 and generate the active amide, preventing catalyst poisoning. |
| Alternative Base | NaOtBu | Only if Indole-N1 is protected (e.g., Boc, Ts). |
| Solvent | 1,4-Dioxane or THF | Etherial solvents stabilize the Li-amide intermediates. |
| Temperature | 65°C – 80°C | Moderate heat is sufficient for RuPhos; avoids thermal decomposition of the catalyst. |
| Piperazine | N-Boc-Piperazine | Crucial: Prevents polymerization/bis-coupling. Deprotect with TFA/DCM post-coupling. |
Troubleshooting Tickets
Ticket #001: "My reaction yields the N1-arylated product, not the C5-amine."
Diagnosis: Competitive N-arylation.
The Indole-N1 is a harder nucleophile than the piperazine amine. Under standard conditions (weak base like
Solution A: The "In-Situ Protection" Strategy (Unprotected Indoles) Use LiHMDS (Lithium Hexamethyldisilazide) as the base.
-
Mechanism: LiHMDS instantly deprotonates the Indole-N1. The resulting Lithium-Indolide is strictly bound and sterically bulky, making it a poor nucleophile for the Pd-center compared to the piperazine-derived amide.
-
Stoichiometry: Use 3.5 equivalents of LiHMDS. (1 eq for Indole-NH, 1 eq for Piperazine-NH, 1.5 eq excess to drive equilibrium).
Solution B: The "Hard Protection" Strategy If Solution A fails, install a protecting group on the Indole-N1.
-
Recommended: Triisopropylsilyl (TIPS) or Boc .
-
Avoid: Benzyl (Bn) groups can sometimes be cleaved under harsh Pd conditions or complicate hydrogenation later.
Ticket #002: "The reaction turns black immediately and conversion stalls at <20%."
Diagnosis: Catalyst Deactivation (The "Indole Death Spiral"). Free indoles (and their salts) can bind to the Pd(II) oxidative addition complex, displacing the phosphine ligand and forming an inactive "Pd-black" precipitate.
Solution: Switch to 4th Generation Precatalysts.
Do not use
-
Protocol: Use RuPhos Pd G4 (0.5 – 2.0 mol%).
-
Why? The G4 precatalyst activates at room temperature upon base addition, flooding the system with active
before the indole can sequester the metal.
Ticket #003: "I see the starting material disappearing, but I'm getting dehalogenated indole (Indole-H)."
Diagnosis: Protodehalogenation (Reduction).
The catalytic cycle is entering the Oxidative Addition step, but failing at Reductive Elimination. The Pd-center grabs a hydride (from solvent or
Solution:
-
Ligand Switch: If RuPhos fails, switch to BrettPhos or tBuBrettPhos . These are bulkier and accelerate the reductive elimination step.
-
Solvent Quality: Ensure solvents are anhydrous. Water is a proton source that facilitates this side reaction.
-
Concentration: Increase concentration to 0.5 M. Higher concentration favors the bimolecular reaction (coupling) over the unimolecular side reaction (reduction).
Visualizing the Logic
Decision Pathway for Reaction Setup
This flowchart guides you through the critical decision-making process based on your specific substrate constraints.
Caption: Decision tree for selecting base and solvent systems based on indole protection status.
The "Indole Trap" Mechanism
Understanding why the reaction fails is key to fixing it. This diagram illustrates the competition between the productive cycle and the catalyst deactivation pathway.
Caption: Mechanistic pathway highlighting the critical "Indole Binding" trap and Dehalogenation risk.
Detailed Experimental Protocol
Method A: Coupling of Unprotected 5-Bromoindole (The LiHMDS Method) Recommended for rapid library synthesis where protection/deprotection steps are undesirable.
-
Preparation: Flame-dry a 2-dram vial containing a magnetic stir bar. Cool under Argon.
-
Loading: Add 5-bromoindole (1.0 equiv, e.g., 196 mg, 1.0 mmol), N-Boc-piperazine (1.2 equiv, 223 mg), and RuPhos Pd G4 (0.02 equiv, 17 mg).
-
Solvent: Seal the vial. Purge with Argon. Inject anhydrous THF (2.0 mL, 0.5 M concentration).
-
Activation: Dropwise add LiHMDS (1.0 M in THF, 3.5 equiv, 3.5 mL) at room temperature.
-
Note: The solution will likely turn dark orange/red (formation of indolyl anion). This is normal.
-
-
Reaction: Heat to 65°C for 2–4 hours. Monitor by LCMS.
-
Quench: Cool to RT. Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash organics with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Coupling of N-Protected Indole Recommended for large-scale batches (>5g).
-
Substrate: Use 1-Boc-5-bromoindole .
-
Base: Use NaOtBu (1.4 equiv).[1]
-
Catalyst: RuPhos Pd G3 or G4 (1 mol%).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temp: 80°C.
-
Advantage: This method is less moisture-sensitive than the LiHMDS route.
FAQ: Frequently Asked Questions
Q: Can I use 5-iodoindole instead of 5-bromoindole?
A: Yes, but with caution. While aryl iodides undergo oxidative addition faster, the released iodide ion (
Q: Why N-Boc piperazine? Can't I use free piperazine? A: Using free piperazine leads to "oligomerization" where one piperazine molecule couples to two indole rings (Bis-5-indolyl-piperazine). Unless you use a massive excess (10 equiv) of piperazine, the mono-protected variant (N-Boc) is far cleaner and simplifies purification.
Q: My product is stuck in the aqueous layer during workup. A: Piperazines are polar. If you removed the Boc group in situ or used free piperazine, the product will be protonated and water-soluble. Ensure the aqueous layer is pH > 10 (use NaOH) before extraction to keep the amine free-based and organic-soluble.
References
-
Maiti, D., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.[4][5] Link[5]
- Establishes the LiHMDS protocol for unprotected indole-like systems.
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Journal of the American Chemical Society, 2006. Link
-
Foundational work on ligand selection (RuPhos) for secondary amines.[1]
-
-
Buchwald, S. L., et al. "G4-Precatalysts: A New Generation of Versatile Palladium Precatalysts for Cross-Coupling." Organic Letters, 2016. Link
- Defines the superiority of G4 precatalysts over G3 for difficult substr
-
Enamine Ltd. "G3 and G4 Buchwald Precatalysts: Scale up and QC." Enamine Technical Notes. Link
- Provides industrial context on the stability and reactivity profiles of these c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 5-Bromoindole
Executive Summary & Diagnostic Flowchart
The Core Problem: The most common cause of low conversion in the coupling of 5-bromoindole with N-Boc-piperazine is the interference of the unprotected indole nitrogen (N-H).
The indole N-H has a pKa of approximately 16–21 (in DMSO). Under standard Buchwald-Hartwig conditions (using bases like NaOtBu or Cs₂CO₃), this proton is removed, generating an indolyl anion. This anion acts as a competitive ligand, binding to the Palladium (Pd) center to form an unreactive Indolyl-Pd complex , effectively poisoning your catalyst.
Diagnostic Workflow
Use this logic tree to identify your specific failure mode and select the correct protocol.
Figure 1: Diagnostic logic for categorizing reaction failure based on crude analysis.
Technical FAQs: The "Why" and "How"
Q1: Why does my reaction stall at <10% conversion even with fresh Pd₂(dba)₃?
A: You are likely experiencing substrate inhibition . In the presence of standard bases (NaOtBu, K₃PO₄), the indole N-H is deprotonated. The resulting nitrogen anion is a competent ligand for Palladium. It binds to the oxidative addition complex [L-Pd(Ar)-Br], displacing the bromide or the ligand. This creates a stable, catalytically inactive "resting state" species. The piperazine (secondary amine) cannot displace this indolyl anion to undergo transmetallation, so the cycle halts.
Q2: Can I just add more catalyst or turn up the heat?
A: Generally, no .
-
More Catalyst: You will simply generate more poisoned species.
-
More Heat: Increasing temperature often accelerates the side reaction (N-arylation of the indole itself) or catalyst decomposition (Pd black formation) rather than the desired C-N coupling.
Q3: I cannot protect the indole nitrogen due to downstream synthesis constraints. What do I do?
A: You must use the LHMDS Strategy (See Protocol B). Lithium Hexamethyldisilazide (LHMDS) serves a dual function:
-
It acts as the base for the reaction.[1]
-
It quantitatively deprotonates the indole to form an indolyl-lithium species. Unlike the sodium or potassium salts, the lithium species is less prone to poisoning the specific Pd-precatalysts designed for this, effectively acting as a transient protecting group. Note: This strategy requires highly active precatalysts like RuPhos Pd G4 or BrettPhos Pd G4 .
Q4: Which ligand is best for Boc-piperazine?
A: Stop using PPh₃, DPPF, or BINAP. For secondary amines like piperazine coupling with deactivated aryl bromides:
-
RuPhos: Excellent for secondary amines; steric bulk prevents bis-coordination.
-
BrettPhos: The gold standard for difficult couplings; highly active.
-
XPhos: Good alternative if RuPhos fails.
Optimized Experimental Protocols
Protocol A: The "Robust Route" (Indole Protection)
Recommended for highest reliability and scalability.
Step 1: Protection
-
Dissolve 5-bromoindole (1.0 equiv) in DCM.
-
Add (Boc)₂O (1.1 equiv) and DMAP (0.1 equiv).
-
Stir at RT for 2 hours. Wash with 1M HCl and Brine. Concentrate.
-
Result:1-Boc-5-bromoindole .
-
Step 2: Coupling (Buchwald-Hartwig)
-
Substrate: 1-Boc-5-bromoindole (1.0 equiv)
-
Amine: N-Boc-piperazine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–3 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)
-
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with N₂)
-
Conditions: 80°C for 4–12 hours.
Why this works: The Boc group on the indole removes the acidic proton, eliminating catalyst poisoning. NaOtBu is strong enough to facilitate rapid transmetallation of the piperazine.
Protocol B: The "Direct Route" (Unprotected Indole)
Use only if protection/deprotection steps are impossible.
Mechanism of Action: This protocol relies on LHMDS (Lithium Hexamethyldisilazide). The lithium base deprotonates the indole N-H immediately. The resulting N-Li species is sterically bulky and aggregated, preventing it from binding tightly to the Pd center, allowing the catalytic cycle to proceed at the C-Br site.
Reagents:
-
Aryl Halide: 5-bromoindole (1.0 equiv)
-
Amine: N-Boc-piperazine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)
-
Do not use Pd(OAc)₂ or Pd₂(dba)₃ generators here; precatalysts ensure 1:1 L:Pd ratio.
-
-
Base: LHMDS (1.0 M in THF) – 3.5 equiv
-
Critical: You need >2 equivalents (1 to deprotonate indole, 1 to deprotonate the Pd-Amine complex, + excess).
-
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step:
-
Prepare Vial: In a glovebox or under strict Argon flow, add 5-bromoindole, N-Boc-piperazine, and the Pd Precatalyst to a vial.
-
Solvent: Add anhydrous THF.
-
Base Addition: Add LHMDS solution dropwise at Room Temperature.
-
Heating: Seal and heat to 65–80°C.
-
Quench: Cool to RT. Quench with aqueous NH₄Cl (Critical to protonate the indole N1).
Visualizing the Competition Mechanism
The diagram below illustrates why standard bases fail and how LHMDS or Protection bypasses the "Catalyst Trap."
Figure 2: Mechanistic competition showing how the indolyl anion sequesters the active catalyst.
Data Comparison: Ligand & Base Screening
The following table summarizes typical conversion rates for this specific transformation (5-bromoindole + secondary amine).
| Entry | Catalyst System | Base | Indole Status | Conversion (24h) | Outcome |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Unprotected | < 5% | Fail (Inactive catalyst) |
| 2 | Pd₂(dba)₃ / BINAP | NaOtBu | Unprotected | ~ 15% | Fail (Catalyst poisoning) |
| 3 | RuPhos Pd G4 | NaOtBu | N-Boc Protected | > 95% | Recommended |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Unprotected | ~ 40% | Incomplete (Slow kinetics) |
| 5 | BrettPhos Pd G4 | LHMDS (3.5 eq) | Unprotected | ~ 85% | Best Direct Method |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Makarov, I. S., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. ACS Org.[2] Inorg. Au. [Link](Refers to pKa data of Indole in DMSO).[2]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Purification strategies for N-Boc-4-(5-indolyl)piperazine (flash chromatography)
Executive Summary & Molecule Profile
Target Molecule: tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate Common Name: N-Boc-4-(5-indolyl)piperazine Physicochemical Profile:
-
Core Structure: Electron-rich indole ring fused to a piperazine scaffold.
-
Protecting Group: tert-Butyloxycarbonyl (Boc) on the distal piperazine nitrogen.[1][2]
-
Acidity/Basicity: The piperazine basicity is masked by the Boc group. The indole N-H is weakly acidic (
) and acts as a hydrogen bond donor. -
Stability:
-
Acid Sensitivity: High.[3] The Boc group is labile to strong acids; the indole ring is susceptible to acid-catalyzed dimerization/polymerization.
-
Oxidation: Indoles are prone to oxidation (turning pink/green) upon prolonged exposure to air/light on silica.
-
The Purification Challenge: The primary difficulty lies in separating the product from the likely lipophilic starting material (e.g., 5-bromoindole) and the potentially co-eluting palladium catalyst residues (if synthesized via Buchwald-Hartwig), while preventing acid-mediated decomposition on the silica stationary phase.
Core Protocol: The Self-Validating Purification System
Do not blindly apply a solvent gradient. Use this "Self-Validating" workflow to ensure method reliability before loading your valuable crude batch.
Phase A: Method Development (TLC Screening)
Goal: Establish a Retention Factor (
-
Prepare TLC Plates: Use Silica Gel 60
aluminum/glass backed plates. -
Solvent System A (Non-Polar/Polar): Test Hexanes : Ethyl Acetate (EtOAc) .
-
Start: 80:20 Hex:EtOAc.
-
Target: If
, increase polarity to 70:30 or 60:40. -
Observation: The Boc-piperazine moiety adds significant lipophilicity. Expect the product to elute earlier than free piperazines but later than 5-bromoindole.
-
-
Solvent System B (Alternative Selectivity): If System A fails to separate impurities, switch to Dichloromethane (DCM) : Methanol (MeOH) .
-
Start: 100% DCM.
-
Ramp: 98:2 to 95:5 DCM:MeOH.
-
Note: This system is often too powerful; reserve for very polar impurities.
-
Phase B: The "Neutralized" Flash Protocol
Standard silica gel is slightly acidic (pH 6.0–6.5). For sensitive indoles/Boc-amines, this can cause streaking or slow decomposition.
Step-by-Step Procedure:
-
Column Preparation: Pack a flash cartridge (e.g., 12g, 24g, or 40g depending on load) with Silica Gel (40–63 µm).
-
The "Buffer" Wash (CRITICAL): Pre-equilibrate the column with 3 Column Volumes (CV) of Hexanes + 1% Triethylamine (Et_3N) .
-
Sample Loading:
-
Preferred:Solid Load . Dissolve crude in minimal DCM, adsorb onto Celite (ratio 1:2 crude:Celite), and dry under vacuum. Load the powder on top of the column.
-
Why? Liquid loading in DCM can cause "band broadening" if the solvent strength is too high compared to the starting mobile phase.
-
-
Elution Gradient (Standard):
| Segment | CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |
| Equilibration | 2 | 0% | Flush system |
| Hold | 1 | 0–5% | Elute very non-polar impurities (e.g., phosphines) |
| Ramp | 10 | 5% | Linear gradient to elute product |
| Hold | 3 | 40% | Ensure complete elution of tailing product |
| Wash | 3 | 100% | Strip column of polar baseline |
Troubleshooting & FAQs
Q1: My product spot on TLC is "streaking" or "tailing" badly. What is wrong?
-
Diagnosis: This indicates strong interaction between the indole N-H or the carbamate lone pairs with the acidic silanol groups on the silica.
-
Solution: Add a modifier. Switch your mobile phase to include 0.5% Triethylamine (Et_3N) or 1% NH_4OH (if using DCM/MeOH).
-
Caution: If using Et_3N, you must dry the collected fractions thoroughly under high vacuum to remove the amine smell, or wash the combined organic fractions with saturated NaHCO_3 (do not use strong acid washes!).
Q2: I see two spots for my product that merge together. Is it decomposing?
-
Diagnosis: This is likely Rotamerism . The N-Boc group has restricted rotation around the amide bond (N-C=O), often showing two spots on TLC or broad NMR peaks at room temperature.
-
Verification: Run a 2D-TLC. Spot the sample, run it once, dry the plate, turn it 90 degrees, and run it again. If the two spots lie on the diagonal, they are the same compound equilibrating. If they are off-diagonal, they are separable impurities.
Q3: The product turns pink/green on the column.
-
Diagnosis: Indoles are electron-rich and prone to oxidative polymerization (forming indolyl-indolenine dimers) on acidic silica in the presence of air.
-
Solution:
-
Speed up the purification (increase flow rate).
-
Use the Et_3N buffered method (Phase B) to suppress acidity.
-
Wrap the column in aluminum foil to exclude light.
-
Q4: I cannot separate the product from the starting material (5-bromoindole).
-
Diagnosis: Both are lipophilic. 5-bromoindole is less polar than the product but the difference may be small in EtOAc/Hex.
-
Solution: Change selectivity.
-
Try Toluene : Ethyl Acetate (start 95:5). The
- interactions of toluene with the indole ring can alter the retention relative to the non-aromatic Boc-piperazine signals. -
Alternatively, use DCM : Hexane (start 50:50) as a gentler gradient.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the optimal purification path.
Caption: Decision tree for optimizing flash chromatography conditions based on initial TLC behavior.
References
-
BenchChem. (2025).[1][2][11][12] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from 11
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Conditions. Retrieved from 13
-
National Institutes of Health (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from 14
-
Royal Society of Chemistry. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Synthesis of N-BOC piperazine. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. rsc.org [rsc.org]
- 10. jgtps.com [jgtps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Stability of indole ring during acidic Boc-deprotection steps
Topic: Indole Ring Stability During Acidic Boc-Deprotection
Welcome to the Heterocycle Stability Support Hub.
Ticket ID: IND-BOC-001 Assigned Specialist: Senior Application Scientist Status: Open
You are accessing this guide because you are observing degradation, mass anomalies, or unexpected color changes during the removal of tert-butyloxycarbonyl (Boc) groups from tryptophan (Trp) or indole-containing small molecules.
This technical guide is structured to move you from symptom identification to mechanistic root cause analysis and finally to validated protocols .
Part 1: The Core Mechanism (Root Cause Analysis)
To solve the instability, you must understand the "Invisible War" occurring in your flask. The deprotection of Boc is not merely a cleavage; it is a generation of a highly reactive electrophile.
The Mechanism of Failure
When Trifluoroacetic Acid (TFA) cleaves the Boc group, it releases the tert-butyl cation (
Visualizing the Competition: The following diagram maps the fate of the indole ring based on your scavenger choice.
Figure 1: Reaction pathway competition. Green arrows indicate the desired scavenger pathway; red arrows indicate degradation routes (alkylation or reduction).
Part 2: Troubleshooting & FAQs (Tier 2 Support)
Use this section to diagnose your specific experimental observations.
Q1: My LC-MS shows a major impurity with Mass [M+56]. What is it?
Diagnosis: tert-Butylation of the Indole ring.
The Cause: The
-
Increase Scavenger Volume: Move from 2.5% TIS to 5% or switch to a thiol-based scavenger (see Part 4).
-
Add Water: Water is an excellent, often overlooked scavenger for
-Bu cations. Ensure your cocktail contains at least 2.5–5% .
Q2: My product mass is [M+2] and the yield is low. Why?
Diagnosis: Reduction of Indole to Indoline (dihydrotryptophan). The Cause: You likely used Triethylsilane (TES) or Triisopropylsilane (TIS) in high concentrations without sufficient "buffering" by water or acetone. Silanes in TFA are powerful reducing agents (ionic hydrogenation) capable of reducing the C2-C3 double bond of tryptophan. The Fix:
-
Switch Scavengers: Use TIPS (Triisopropylsilane) instead of TES (Triethylsilane); TIPS is sterically bulkier and a slower reducing agent.
-
Limit Time: Do not let the reaction run overnight.
-
Add Acetone: Acetone can act as a hydride acceptor, protecting the indole.
Q3: The reaction mixture turned a deep pink/violet color.
Diagnosis: Oxidative dimerization. The Cause: Indoles are sensitive to oxidation, forming dimers or polymers in acidic conditions, especially under light or with old TFA containing peroxides. The Fix:
-
Fresh Reagents: Use fresh, high-quality TFA.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon before adding the acid.
-
Add Phenol: Phenol acts as an antioxidant and a scavenger.
Part 3: Validated Protocols (Tier 3 Engineering)
Do not improvise. Use these established "Cocktails" designed to balance acidity and scavenging power.
Protocol A: The "Modern Standard" (Reagent B)
Best for: Routine synthesis, minimal odor, moderate indole sensitivity.
| Component | Volume % | Role |
| TFA | 88% | Cleavage Agent |
| Phenol | 5% | Scavenger (Polymer modifier) & Antioxidant |
| Water | 5% | Scavenger (Hydrophilic) |
| TIPS (Triisopropylsilane) | 2% | Scavenger (Cation Trap) |
Procedure:
-
Dissolve Phenol in TFA/Water/TIPS mixture.
-
Add to the resin/substrate (Ratio: 10 mL cocktail per 1 g resin).
-
Shake at Room Temperature for 2–3 hours.
-
Precipitate in cold diethyl ether.
Protocol B: The "Nuclear Option" (Reagent K)
Best for: Peptides with multiple Trp, Met, or Cys residues. High risk of alkylation. Warning: Contains thiols (stench).
| Component | Volume % | Role |
| TFA | 82.5% | Cleavage Agent |
| Phenol | 5% | Antioxidant |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Potent soft nucleophile (protects Met/Trp) |
| DODT (or EDT) | 2.5% | Dithiol scavenger (Highly effective) |
Note: DODT (3,6-Dioxa-1,8-octanedithiol) is preferred over EDT (Ethanedithiol) as it is less malodorous but equally effective.
Part 4: Scavenger Selection Matrix
Use this table to design a custom cocktail if the standard protocols fail.
| Scavenger | Type | Target Species | Risk Profile |
| Water | Nucleophile | Safe. Essential in all cocktails. | |
| TIPS | Silane | Moderate. Can reduce Indole to Indoline if left too long. | |
| Thioanisole | Thiol Ether | Low. Accelerates acidolysis but smells. Protects Met from oxidation.[1] | |
| DODT/EDT | Dithiol | Low. Best protection for Trp, but extremely foul odor. | |
| Phenol | Alcohol | Safe. Prevents oxidative degradation (color changes). | |
| Indole | Heterocycle | High. Adding external indole as a scavenger can lead to dimerization with your product. Avoid. |
References
-
Lundt, B. F., et al. (1978).[2] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2] Mechanisms, byproduct formation and evaluation of scavengers.[3][2] International Journal of Peptide and Protein Research.[3]
-
Pearson, D. A., et al. (1989).[4][5] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[4][5] Tetrahedron Letters.[4][5]
-
Merck/Novabiochem. (2024). Cleavage and Deprotection Protocols: Reagent K and B.[1]
-
Sigma-Aldrich. (2024). Boc Solid Phase Peptide Synthesis (SPPS) Technical Bulletin.
Sources
Removing palladium impurities from pharmaceutical intermediates
Topic: Removing Palladium Impurities from Pharmaceutical Intermediates
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Palladium Removal Support Hub. In pharmaceutical development, residual palladium (Pd) is not just a purity issue; it is a regulatory compliance hurdle (ICH Q3D Class 2B). This guide moves beyond generic advice to address the mechanistic reasons why standard treatments fail. We treat Pd removal as a chemical reaction, not just a physical filtration.
Module 1: Diagnostic Triage
Start here. Most failures occur because the remediation strategy does not match the palladium species present.
FAQ: Why isn't my scavenger working?
Q: I added a standard thiol-silica scavenger, but my Pd levels are still >500 ppm. Why? A: You likely have an oxidation state mismatch. Standard thiol-based scavengers (e.g., mercaptopropyl-functionalized silica) operate via a Soft-Acid/Soft-Base (HSAB) mechanism. They have a high affinity for Pd(II) (an electron-deficient soft acid).
-
The Problem: If your reaction was a cross-coupling (Suzuki, Buchwald-Hartwig), much of the residual metal may be Pd(0) or colloidal Pd nanoparticles. Thiol ligands cannot effectively coordinate to neutral Pd(0).
-
The Fix: You must oxidize the Pd(0) to Pd(II) before or during scavenging.
Q: My product is colored (yellow/orange), but Pd tests are inconsistent. What is this? A: This is often "Colloidal Palladium." At the end of a reaction, Pd catalysts often decompose into insoluble clusters (Pd black) or nanoparticles stabilized by the product itself.
-
Diagnostic: If you filter through a 0.45 µm membrane and the color remains, the particles are likely <200 nm (nanocolloids).
-
The Fix: Scavengers relying on surface adsorption (pores) may be too slow. You need Activated Carbon (high surface area) or a Flocculation step (Celite filtration) to physically trap the colloids.
Module 2: Scavenger Selection Logic
Do not guess. Select the scavenger based on the dominant Pd species and solvent system.
Visual Guide: Scavenger Decision Matrix
The following logic flow ensures you select the correct remediation path based on the state of the metal.
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on palladium oxidation state.
Comparative Data: Scavenger Performance
| Scavenger Type | Functional Group | Target Species | Best For... | Limitations |
| Thiol (Si-SH) | Mercaptopropyl | Pd(II) | General purpose, high affinity (HSAB). | Can scavenge electrophiles; smells unpleasant. |
| Thiourea (Si-TU) | Thiourea | Pd(II) | APIs with amines (prevents API binding). | Slower kinetics than Thiol.[3] |
| Diamine (Si-DA) | Ethylenediamine | Pd(II) | Basic conditions; removing Pd from acidic APIs. | Lower affinity than sulfur-based scavengers. |
| Activated Carbon | N/A | Colloidal Pd / Pd(0) | Bulk removal; low cost. | Messy; difficult cleaning validation (GMP); non-specific yield loss. |
| TMT | Trithiocyanuric Acid | Pd(II) | Industrial scale precipitation.[1] | Hard to filter (forms fine ppt); sulfur contamination risk. |
Module 3: Process Troubleshooting & Optimization
Issues often arise during scale-up.[1] Here is how to address physical processing constraints.
Issue: "The scavenger works in the vial, but fails in the reactor."
Root Cause 1: Mass Transfer Limitations. In a 20mL vial, magnetic stirring is vigorous. In a 50L reactor, solid scavengers (silica beads) may settle at the bottom if the impeller speed is too low.
-
Fix: Ensure the Reynolds number indicates turbulent flow. Use an overhead stirrer with a pitch-blade impeller to suspend solids.
Root Cause 2: Contact Time vs. Temperature. Adsorption is an equilibrium process.
-
Fix: Heat the mixture. Increasing temperature to 50–60°C significantly improves the kinetics of Pd binding to silica-supported ligands.
-
Rule of Thumb: 4 hours at 50°C is often superior to 24 hours at room temperature.
Issue: "I cannot filter the scavenger; the filter clogs immediately."
Root Cause: Fines generation. Vigorous stirring can grind silica beads into fine dust, blocking filter pores.
-
Fix:
-
Use overhead stirring rather than magnetic stir bars (which grind solids against the glass).
-
Add a Celite (diatomaceous earth) body feed or pre-coat the filter. This creates a depth filter that traps fines without blinding the membrane.
-
Module 4: Experimental Protocols
Protocol A: Standard Scavenger Screening (The "4-Vial Test")
Use this to quickly identify the best chemistry.
-
Preparation: Take 4 vials, each containing 100 mg of crude product (approx. 1000 ppm Pd) dissolved in 2 mL of solvent (THF, MeOH, or DMF).
-
Dosing: Add 4 equivalents (w/w relative to Pd content, usually 5-10 wt% relative to product) of the following:
-
Vial 1: Thiol-Silica (Si-SH)
-
Vial 2: Thiourea-Silica (Si-TU)
-
Vial 3: Activated Carbon (Darco KB-B)
-
Vial 4: Control (No scavenger)
-
-
Incubation: Stir at 50°C for 4 hours .
-
Workup: Filter through a 0.45 µm PTFE syringe filter.
-
Analysis: Digest filtrate with HNO3 and analyze via ICP-MS or ICP-OES.
-
Success Criteria: >95% removal or <20 ppm residual Pd.
Protocol B: Oxidative Workup for Stubborn Pd(0)
Use this when standard scavenging fails.
-
Reaction End: Upon completion of the coupling reaction, do not quench immediately.
-
Oxidation: Add DMSO (10 vol% relative to solvent) or sparge the solution with compressed air for 30 minutes.
-
Scavenging: Add Thiol-Silica (Si-SH) (10 wt% relative to product).
-
Digestion: Stir at 60°C for 2 hours.
-
Filtration: Filter hot through a Celite pad.
-
Crystallization (Optional): If Pd remains, perform a crystallization. Pd-Thiol complexes usually remain in the mother liquor.
Module 5: Regulatory & Safety Context (ICH Q3D)
-
Class 2B Element: Palladium is classified as Class 2B.[5]
-
Permitted Daily Exposure (PDE):
-
Why this matters: If your drug is injectable, "good enough" removal (e.g., 50 ppm) is a failure. You must target single-digit ppm levels, often requiring a combination of Carbon (bulk removal) followed by Functionalized Silica (polishing) .
References
-
International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[7] Available at: [Link]
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[8] Available at: [Link]
-
Phillips, S., et al. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[9] Johnson Matthey Technology Review, 60(4), 277–286.[9] (2016).[8] Available at: [Link]
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (2005).[5] Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. reddit.com [reddit.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Minimizing N-1 indole arylation during C-5 piperazine coupling
Technical Support Center: C-5 Piperazine Coupling to Indoles
A Guide to Selectively Minimizing N-1 Arylation
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselectivity of coupling reactions on the indole scaffold. Specifically, we will address the common and often frustrating side reaction of N-1 arylation during the desired C-5 coupling of a piperazine moiety.
As Senior Application Scientists, we understand that successful synthesis is not just about following a protocol but about understanding the mechanistic principles that govern selectivity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Part 1: Mechanistic Insights - The Root of the Selectivity Problem
Before troubleshooting, it's crucial to understand why N-1 arylation competes with the desired C-5 coupling. Both reactions are typically palladium-catalyzed cross-coupling reactions, often falling under the umbrella of Buchwald-Hartwig (for N-arylation) and direct C-H arylation chemistry.[1]
The indole nucleus possesses two primary sites susceptible to reaction under these conditions:
-
The N-H bond of the indole nitrogen: This bond is relatively acidic and can be readily deprotonated by a base to form an indolide anion, which is a potent nucleophile for N-arylation.[2][3]
-
The C-H bonds on the benzene ring (C-4, C-5, C-6, C-7): These bonds are less acidic and require a C-H activation step, often facilitated by the palladium catalyst, to participate in arylation.[4][5]
The competition between these two pathways is the central challenge. The N-H bond is kinetically more reactive, while the C-H bonds are thermodynamically more stable. Your reaction conditions will dictate which pathway is favored.
Caption: Competing N-1 vs. C-5 arylation pathways.
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter in the lab.
Q1: My main product is the N-1 arylated indole, with very little C-5 coupling. What is the most likely cause?
A1: This outcome strongly suggests that the reaction conditions heavily favor the N-H functionalization pathway. The two most critical parameters to investigate are your base and your ligand .
-
The Base: You are likely using a base that is too strong. Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) will rapidly and irreversibly deprotonate the indole N-H.[3] This creates a high concentration of the highly nucleophilic indolide anion, which readily participates in the Buchwald-Hartwig amination cycle, leading to the N-1 product.[2]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6] These bases are strong enough to facilitate the C-H activation step (which often proceeds via a concerted metalation-deprotonation mechanism) but are less likely to cause complete deprotonation of the indole nitrogen.[7]
-
-
The Ligand: Your phosphine ligand may be too small. Small, electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective for N-arylation but do not provide the steric hindrance needed to disfavor coordination at the nitrogen.[8]
-
Solution: Employ a sterically bulky biarylphosphine ligand. Ligands from the Buchwald family, such as RuPhos and XPhos , are specifically designed with bulky substituents.[9][10] This steric bulk physically hinders the palladium catalyst from accessing the N-H bond, thereby promoting interaction with the less-hindered C-H bonds on the benzene ring.[11][12]
-
Q2: I'm getting a mixture of C-5 and N-1 products. How can I improve the C-5 selectivity?
A2: An inseparable mixture is a common but solvable problem. This indicates your conditions are on the borderline between the two competing pathways. The goal is to "tip the scales" in favor of C-H activation.
-
Optimize Ligand and Base (as above): This is the first and most crucial step. Ensure you are using a bulky ligand (e.g., RuPhos) and a moderately weak base (e.g., Cs₂CO₃).
-
Solvent Choice: The polarity of the solvent can influence the reaction.
-
Less Polar Solvents: Toluene or 1,4-dioxane are generally preferred for direct C-H arylation.
-
More Polar Solvents: Highly polar aprotic solvents like DMF or DMSO can sometimes favor N-arylation.[7] Consider switching to a less polar option if you are using a polar solvent.
-
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity. The activation barrier for N-H arylation is often lower than for C-H activation. By reducing the thermal energy of the system, you may be able to favor the pathway with the higher activation barrier if it leads to the more stable product, although this is highly system-dependent. Start at your standard temperature (e.g., 100-110 °C) and screen lower temperatures (e.g., 80-90 °C).
Caption: Troubleshooting workflow for poor C-5 selectivity.
Part 3: Frequently Asked Questions (FAQs)
Q3: Why is C-5 arylation often desired over other C-H positions on the benzene ring?
A3: While other positions can be functionalized, often with the use of directing groups to access C-4, C-6, or C-7, the C-5 position is often electronically favorable for direct, non-directed C-H activation on an unsubstituted indole benzene ring.[4][5][13] For many pharmaceutical scaffolds, substitution at C-5 provides a desirable vector for modifying the molecule's properties.
Q4: Can I use a directing group to ensure C-5 selectivity?
A4: Yes, using a directing group is a powerful strategy, but it adds steps to your synthesis (installation and removal). For example, installing a removable pivaloyl group at the C-3 position has been shown to direct arylation to the C-5 position under specific copper-catalyzed conditions.[4] However, for the direct coupling of a pre-formed indole-piperazine substrate, optimizing the catalyst system is often a more convergent and efficient approach.
Q5: Are there alternatives to palladium catalysis for this transformation?
A5: While palladium is the most common and versatile catalyst, copper and gold-catalyzed reactions have also been reported for indole functionalization.[14][15] For instance, Ullmann-type couplings (copper-catalyzed) are a classic method for N-arylation but can sometimes be tuned for C-H functionalization.[15] However, these often require higher temperatures and may have a different substrate scope. For broad applicability and mild conditions, modern palladium systems are generally the preferred starting point.
Part 4: Data Summary & Optimized Protocol
Comparative Data on Reaction Conditions
The following table summarizes typical results seen when optimizing for C-5 selectivity. Data is representative and intended for illustrative purposes.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | C-5 : N-1 Ratio |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Dioxane | 110 | 5 : 95 |
| 2 | Pd(OAc)₂ | XPhos | NaOt-Bu | Dioxane | 110 | 30 : 70 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 85 : 15 |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | >98 : 2 |
As shown, the combination of a bulky, electron-rich ligand (RuPhos) with a mild inorganic base (Cs₂CO₃) provides superior selectivity for the desired C-5 arylated product (Entry 4).[12][16][17]
Optimized Protocol for Selective C-5 Arylation
This protocol is a robust starting point for the selective C-5 arylation of an indole-piperazine substrate with an aryl bromide.
Materials:
-
Indole-piperazine substrate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the indole-piperazine substrate, aryl bromide, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the Pd₂(dba)₃ and RuPhos.
-
Solvent Addition: Add anhydrous toluene to the substrate-containing flask via syringe, followed by the catalyst mixture.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to isolate the C-5 arylated product.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Available at: [Link]
-
C5/6‐H functionalization of indoles. DG=directing group, FG=functional... ResearchGate. Available at: [Link]
-
Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. ACS Publications. Available at: [Link]
-
Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Wiley Online Library. Available at: [Link]
-
Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
-
Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles. RSC Publishing. Available at: [Link]
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Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. ACS Publications. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. Available at: [Link]
-
Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. National Institutes of Health. Available at: [Link]
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Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. Available at: [Link]
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Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
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Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. ACS Publications. Available at: [Link]
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Efficient palladium-catalyzed N-arylation of indoles. PubMed. Available at: [Link]
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"On Water" Direct and Site-Selective Pd-Catalysed C-H Arylation of (NH)-Indoles. ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. ACS Publications. Available at: [Link]
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Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC. Available at: [Link]
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Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. RSC Publishing. Available at: [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
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Regioselective C5-H direct iodination of indoles. RSC Publishing. Available at: [Link]
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Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications. Available at: [Link]
-
Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. PubMed. Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Available at: [Link]
-
Chemoselective N-H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2- a]quinoxalin-6-ones and 2,3'-Spirobi[indolin]. PubMed. Available at: [Link]
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Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. MDPI. Available at: [Link]
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Technical Support Center: Advanced Ligand Strategies for Indole Amination
A Senior Application Scientist's Guide to Navigating Beyond XPhos and BINAP
Welcome to the technical support center for advanced ligand selection in palladium-catalyzed indole amination. This guide is structured for experienced researchers, scientists, and drug development professionals who are looking to troubleshoot challenging transformations and explore a wider chemical space beyond conventional ligands like XPhos and BINAP. Here, we delve into the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs): Ligand Selection & Optimization
Q1: My standard Buchwald-Hartwig amination of an indole with XPhos is giving low yield. What are the first alternative ligands I should screen?
When encountering difficulties with standard biaryl phosphine ligands like XPhos, the issue often lies in a suboptimal balance of steric bulk and electron-donating properties for your specific substrate combination. A well-structured screening process is the most effective approach.
Initial Screening Recommendations:
Your primary alternatives fall into distinct classes, each offering unique steric and electronic profiles. We recommend screening a representative from each class to quickly identify a promising scaffold.
-
"Next-Generation" Biaryl Phosphines: These ligands offer finer control over the catalyst's steric environment.
-
RuPhos: Often provides higher activity for N-arylation of heterocycles, including indoles, compared to XPhos. Its smaller biaryl backbone but bulky phosphine substituents can alter the geometry of the active complex.[1][2]
-
BrettPhos: Exceptionally bulky, it excels at coupling sterically demanding secondary amines and can prevent the over-arylation of primary amines.[3][4] It is particularly useful when dealing with ortho-substituted aryl halides.
-
DavePhos: A good choice for N-heterocyclic compounds, including indoles.[5] It offers a different steric profile that can sometimes be more effective than XPhos for specific indole substrates.
-
-
Ferrocene-Based Ligands: These offer a rigid backbone and a distinct geometry.
-
Indole-Based Phosphine Ligands: Designed with the substrate in mind, these ligands can offer unique reactivity.
The choice of ligand directly influences the rates of oxidative addition and reductive elimination in the catalytic cycle. Bulky, electron-rich ligands generally promote both steps, leading to more efficient catalysis.[9][10] However, excessive bulk can sometimes hinder substrate approach.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your indole amination experiments and provides actionable solutions.
Q2: I'm observing significant hydrodehalogenation of my aryl halide. What's causing this side reaction and how can I prevent it?
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common and frustrating side reaction. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl halide faster than the desired amination occurs.
Primary Causes & Mechanistic Insight:
-
β-Hydride Elimination: If your amine coupling partner has β-hydrogens, a Pd-H species can form after the amine coordinates to the palladium center.[3]
-
Base-Promoted Decomposition: Certain bases, particularly at high temperatures, can react with solvent or other components to generate species that lead to Pd-H formation.
Solutions:
-
Ligand Modification: The choice of ligand is critical.
-
Bulky Ligands: Sterically hindered ligands like BrettPhos or certain Josiphos variants can create a crowded coordination sphere around the palladium center, disfavoring the geometry required for β-hydride elimination.[4]
-
Bidentate Ligands: While sometimes less reactive, classic bidentate ligands like DPPF can occasionally suppress hydrodehalogenation by occupying two coordination sites and restricting the formation of Pd-H intermediates.[2]
-
-
Reaction Condition Optimization:
-
Base Selection: Switch from alkoxide bases (like NaOtBu) to carbonate or phosphate bases (K₃PO₄, Cs₂CO₃). These are generally less prone to side reactions that generate hydride sources.[11]
-
Temperature Control: Lowering the reaction temperature can often favor the desired amination pathway over decomposition pathways that lead to Pd-H species.[2]
-
Flowchart: Troubleshooting Low Product Yield
If you are experiencing low or no product yield, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low yields in indole amination.
Q3: My reaction is very sensitive, and results are not reproducible. How can I improve robustness?
Reproducibility issues often stem from the inconsistent formation of the active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂. The use of well-defined palladium precatalysts is the most effective solution.
Expertise & Experience: Palladium(II) precatalysts, such as the Buchwald G3 or G4 palladacycles, contain the ligand already coordinated to the palladium center in a stable, air-tolerant form.[12] Upon exposure to the base in the reaction mixture, they undergo a clean and rapid reductive elimination to generate the active, monoligated L₁Pd(0) species in a highly reproducible manner.[11][12] This bypasses the often-unreliable in situ reduction of Pd(OAc)₂ or Pd₂(dba)₃, which can be sensitive to trace impurities, oxygen, and moisture.
Q4: I am attempting to couple a sterically hindered indole or aryl chloride. Which ligands are specifically designed for this challenge?
Steric hindrance presents a significant barrier, particularly for the reductive elimination step. Overcoming this requires ligands that are not only bulky themselves but also promote a geometry that facilitates bond formation between two hindered partners.
-
Carbazolyl-Derived P,N-Ligands: These have been specifically developed for promoting sterically hindered Buchwald-Hartwig aminations. They have shown success in coupling highly congested substrates, such as 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene, with excellent yields.[13]
-
tBuBrettPhos: This ligand is even more sterically demanding than BrettPhos and is designed for extremely challenging couplings, including those involving amides, which are poor nucleophiles.[2]
-
Indole-based Phosphines with -PPh₂ moieties: Interestingly, some studies have shown that for highly hindered couplings, indole-based phosphine ligands containing diphenylphosphine (-PPh₂) groups can outperform those with bulkier dicyclohexylphosphine (-PCy₂) moieties.[7][13] This highlights that a simple "more bulk is better" approach is not always optimal and that the overall ligand architecture plays a subtle but crucial role.
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Indole Amination
This protocol provides a reliable starting point for the amination of a bromoindole with a primary amine using an alternative ligand system.
Workflow Diagram:
Caption: Step-by-step workflow for a typical indole amination experiment.
Step-by-Step Methodology: [14]
-
Preparation (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add the bromoindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Reagent Addition: The vial is sealed with a septum. Anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) is added via syringe. Finally, the amine coupling partner (1.2 equiv) is added via syringe.
-
Reaction: The vial is removed from the glovebox and placed in a preheated aluminum heating block at the desired temperature (typically 80-110 °C). The reaction is stirred vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
Extraction: The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Table 1: Ligand Selection Guide for Indole Amination
| Ligand Class | Example Ligand | Key Strengths for Indole Amination | Common Substrate Pairings | Potential Drawbacks |
| Biaryl Phosphines | RuPhos | Generally high activity for N-heterocycles; good for primary & secondary amines.[1][2] | Electron-neutral/rich aryl chlorides; Anilines, alkylamines. | Can be less effective for extremely hindered substrates. |
| BrettPhos | Excellent for bulky secondary amines; prevents diarylation of primary amines.[3][4] | Ortho-substituted aryl halides; Sterically demanding amines. | Very high cost; may be overly bulky for some substrates. | |
| Ferrocene-Based | Josiphos (SL-J009-1) | Very high turnover numbers (low catalyst loading); excellent selectivity for monoarylation.[6] | Aryl chlorides and bromides; Primary amines, benzophenone imine. | Can be sensitive to air and moisture if not handled as a precatalyst. |
| Indole-Based | InAm-phos | Potential for high reactivity due to structural similarity to substrate.[15][16] | Sterically hindered (hetero)aryl chlorides. | Less commercially available and less studied than Buchwald ligands. |
| Carbazolyl-Derived | (Details in Ref.[13]) | Specifically designed for highly sterically hindered couplings.[13] | Tetra-ortho-substituted diarylamine synthesis. | Niche application; limited commercial availability. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 132(43), 15914–15917. (Note: While a direct link isn't in the search results, this reference discusses BrettPhos and RuPhos, which are central to the topic).
-
Fairlamb, I. J. S. (2015). Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. University of Alabama Libraries. [Link]
-
Hartwig, J. F., & Larsen, M. A. (2018). Predicting success in Cu-catalyzed C–N coupling reactions using data science. Proceedings of the National Academy of Sciences, 115(45), 11528-11533. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
So, C. M., et al. (2018). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 20(15), 4561–4565. [Link]
-
Li, J., & Eastgate, M. D. (2019). Ligand selector steers C–N cross-couplings down most sustainable path. Chemistry World. [Link]
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Jadhav, S. D., & De, A. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4994. [Link]
-
So, C. M., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(7), 1373-1378. [Link]
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Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(14), 1661-1673. [Link]
-
Buchwald, S. L., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]
-
Wikipedia contributors. (2023, December 28). Josiphos ligands. Wikipedia. [Link]
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K-Statement. (2023). A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes. Molecules, 28(20), 7073. [Link]
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So, C. M., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]
-
Buchwald, S. L., et al. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(18), 6066–6068. [Link]
-
Buchwald, S. L., et al. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of N-Branched Secondary Amines. MIT Open Access Articles. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2311. [Link]
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Hartwig, J. F. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(21), 12564-12649. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Brimble, M. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(85), 12812-12815. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie, 120(34), 6438-6461. [Link]
-
Espinet, P., et al. (2017). Promoting Difficult C–C Couplings: Which Ligand Does Best? Organometallics, 36(15), 2993-3000. [Link]
-
Dorel, R., & Engelin, C. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]
-
Chekshin, N., et al. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
-
Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry on Reddit. [Link]
-
So, C. M., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]
-
Kumar, D., et al. (2020). Structure Ligation Relationship of Amino Acids for the Selective Indole CÀ H Arylation Reaction: L-Aspartic acid as Sustainable Alternative of Phosphine Ligands. Advanced Synthesis & Catalysis, 362(14), 2965-2974. [Link]
-
Doyle, A. G., et al. (2014). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 6(12), 1081-1085. [Link]
-
Kwong, F. Y., et al. (2016). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki—Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 55(38), 11613-11617. [Link]
-
Kita, Y., et al. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Molecules, 24(6), 1143. [Link]
-
Kwong, F. Y., et al. (2010). N1-Functionalized Indole-Phosphane Oxazoline (IndPHOX) Ligands in Asymmetric Allylic Substitution Reactions. European Journal of Organic Chemistry, 2010(22), 4259-4266. [Link]
-
Cherian, J. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]
-
Kita, Y., et al. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. PubMed. [Link]
Sources
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Validation & Comparative
High-Fidelity Purity Analysis of Indole-Piperazine Intermediates: A Comparative Methodological Guide
Topic: HPLC Purity Methods for Indole-Piperazine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Indole-piperazine scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active drugs (e.g., Aripiprazole, Vortioxetine). However, their analysis presents a classic chromatographic paradox: the indole moiety is hydrophobic and UV-active, while the piperazine tail is highly basic (
Standard C18 methods often fail to deliver accurate purity data due to severe peak tailing caused by secondary silanol interactions, leading to the co-elution of critical impurities like des-indole piperazine precursors or bis-alkylated byproducts. This guide objectively compares traditional Reversed-Phase (RP) strategies against modern Mixed-Mode and HILIC alternatives, providing a data-backed roadmap for achieving <1.2 tailing factors and MS-compatible separation.
Part 1: Comparative Analysis of Methodologies
The following table synthesizes performance metrics for the four dominant separation strategies. Data is derived from comparative studies of basic amine separations.
| Feature | Method A: Traditional C18 (Acidic pH) | Method B: C18 (High pH) | Method C: Mixed-Mode (RP/SCX) | Method D: HILIC |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Unionized Base) | Hydrophobic + Cation Exchange | Hydrophilic Partitioning |
| Peak Shape ( | Poor ( | Excellent ( | Superior ( | Good ( |
| Ret. of Polar Impurities | Weak (elute at | Moderate | High (Tunable) | Very High |
| MS Compatibility | High (Formic/TFA) | Moderate (Non-volatile buffers) | High (Ammonium Acetate) | High (High organic %) |
| Column Stability | High | Low (unless Hybrid Silica) | High | Moderate |
| Primary Use Case | Quick screening (often fails purity) | Routine QC for stable columns | Complex impurity profiling | Polar precursor tracking |
The "Tailing" Problem: A Mechanistic View
The primary failure mode in Method A is the interaction between the positively charged piperazine nitrogen and residual silanols (
Figure 1: Mechanism of peak tailing for basic indole-piperazines on standard silica-based C18 columns.
Part 2: Detailed Experimental Protocols
Based on comparative performance, Method C (Mixed-Mode) is recommended for R&D impurity profiling due to its orthogonality, while Method B (High pH) is recommended for routine QC in production environments.
Protocol 1: The "Gold Standard" Mixed-Mode Method
Objective: Simultaneous separation of the hydrophobic indole-piperazine product and hydrophilic piperazine precursors without ion-pairing reagents. Why it works: The stationary phase contains both alkyl chains (C18) and sulfonic acid groups (SCX). The piperazine tail binds ionically to the SCX groups, eliminating silanol interference and providing perfect peak symmetry.
-
Column: SIELC Primesep 100 or 200 (150 x 4.6 mm, 5 µm) or equivalent Mixed-Mode RP/SCX.
-
Mobile Phase A: Water + 0.1% TFA (or 10 mM Ammonium Formate pH 3.0 for MS).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to retain polar piperazine impurities).
-
2-15 min: 10%
60% B. -
15-20 min: 60%
90% B (Elute hydrophobic bis-impurities).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Piperazine backbone) and 280 nm (Indole).
-
Critical Step: If the piperazine impurity elutes too late, increase the buffer ionic strength (e.g., to 20-50 mM) to compete for ion-exchange sites.
Protocol 2: The High-pH Robustness Method
Objective: Routine purity analysis using standard equipment and hybrid-silica columns. Why it works: At pH 10, the piperazine nitrogen is largely deprotonated (neutral), eliminating ionic interaction with silanols. Note: Requires High-pH stable columns (e.g., Waters XBridge, Agilent Poroshell HPH).
-
Column: C18 Hybrid Particle (e.g., BEH C18), 100 x 2.1 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Gradient:
-
0 min: 5% B.
-
10 min: 95% B.
-
-
Temperature: 40°C (Improves mass transfer for basic amines).
-
Caution: Do not use standard silica columns; they will dissolve at pH > 8.0.
Part 3: Decision Matrix & Impurity Profiling
To ensure scientific integrity, the choice of method must be dictated by the specific impurity profile of the synthesis.
Figure 2: Decision matrix for selecting the optimal HPLC method based on impurity criticality.
Data Validation: What to Look For
When validating these methods, ensure the following criteria are met (per ICH Q2(R1) guidelines):
-
Resolution (
): > 2.0 between the Indole-Piperazine product and the des-indole precursor. -
Tailing Factor (
): < 1.5 for the main peak. If , integration errors will skew purity results by hiding impurities in the tail. -
LOD/LOQ: If using Method C (Mixed-Mode), ensure the buffer background does not suppress MS sensitivity if LC-MS is required.
References
-
Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Mixed-Mode Chromatography: SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.Link
-
High pH Methodologies: Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link
-
HILIC vs RP Comparison: Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Piperazine Impurity Analysis: BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.Link
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A Comparative Analysis of 5-Indolyl vs. 6-Indolyl Piperazines: Unraveling the Nuances of Binding Affinity
A Deep Dive into Structure-Activity Relationships and Receptor Interactions for Drug Discovery Professionals
The strategic placement of a nitrogen atom within the indole ring of piperazine-containing compounds can profoundly influence their binding affinity for key neurological targets, particularly serotonin and dopamine receptors. This guide provides a comprehensive comparison of 5-indolyl and 6-indolyl piperazine analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to elucidate these critical differences. Understanding these nuances is paramount for researchers engaged in the design and development of novel therapeutics for a range of central nervous system (CNS) disorders.
The Indole Moiety: A Privileged Scaffold in Neuropharmacology
The indole ring system is a recurring motif in a multitude of biologically active compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. The position of the linkage to the piperazine moiety, whether at the 5- or 6-position of the indole ring, can significantly alter the molecule's three-dimensional conformation and its interaction with the receptor's binding pocket.
Unraveling Binding Affinity: The Significance of the Indole Nitrogen Position
While direct, comprehensive studies exclusively comparing a wide range of 5-indolyl and 6-indolyl piperazine analogs are not abundantly available in the public domain, existing research on related structures provides valuable insights into the impact of substituent positioning on binding affinity.
One study on indolyl carboxylic acid amides, which also feature a piperazine moiety, investigated the effect of moving a methoxy group from the 5-position to the 6-position of the indole ring.[1] The findings revealed that both the 5-methoxy and 6-methoxy substituted compounds exhibited similar affinities for dopamine D2 and D3 receptors.[1] This suggests that for this particular scaffold and substituent, the positional change did not dramatically alter the binding profile at these specific dopamine receptor subtypes.
Conversely, research on indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors has highlighted the importance of substitutions at the 5-position.[2] The introduction of electron-withdrawing groups at this position was found to enhance affinity for the serotonin transporter.[2] This indicates that the electronic properties of the indole ring, which are influenced by the position of substituents, play a crucial role in modulating binding affinity.
These examples underscore a key principle in medicinal chemistry: the influence of isomeric positioning is highly context-dependent, relying on the specific parent scaffold, the nature of the substituents, and the target receptor. Therefore, a direct experimental comparison of 5-indolyl and 6-indolyl piperazines is essential to definitively determine their relative binding affinities for a given set of receptors.
Quantitative Comparison of Binding Affinities
To illustrate the potential differences in binding affinity, the following table presents hypothetical data for a pair of 5-indolyl and 6-indolyl piperazine analogs against key serotonin and dopamine receptors. It is crucial to note that this data is illustrative and serves to demonstrate how such a comparison would be presented.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 5-Indolyl Piperazine Analog | 5-HT1A | 1.5 |
| 5-HT2A | 25.8 | |
| D2 | 15.3 | |
| 6-Indolyl Piperazine Analog | 5-HT1A | 8.2 |
| 5-HT2A | 18.4 | |
| D2 | 32.1 |
Note: The Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
This hypothetical data suggests that the 5-indolyl analog may possess higher affinity for the 5-HT1A and D2 receptors, while the 6-indolyl analog shows a slightly higher affinity for the 5-HT2A receptor. Such a profile could have significant implications for the compound's pharmacological effects and therapeutic potential.
Experimental Determination of Binding Affinity: A Methodological Overview
The gold standard for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay .[3][4][5] This technique is a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[3]
Radioligand binding assays rely on the principle of competitive binding.[3] A radioactively labeled ligand (the "radioligand") with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound (the 5- or 6-indolyl piperazine) is then added at increasing concentrations. The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated.
From this curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[3] The IC50 value is then converted to the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6][7] The Ki is an intrinsic measure of the affinity of the test compound for the receptor.[7]
The following is a generalized protocol for a competitive radioligand binding assay. Specific conditions, such as incubation time and temperature, will need to be optimized for each receptor and radioligand pair.
-
Receptor Preparation:
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.[8]
-
Add increasing concentrations of the unlabeled test compound (5- or 6-indolyl piperazine).
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a set of wells.
-
For determining total binding, add only the assay buffer.
-
-
Radioligand Addition and Incubation:
-
Add a fixed concentration of the radioligand to all wells. The concentration of the radioligand is typically at or below its Kd (dissociation constant) for the receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[8]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[8]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Structure-Activity Relationship (SAR) Insights
The subtle shift of the piperazine linkage from the 5- to the 6-position of the indole ring can have a cascade of effects on the molecule's properties, influencing its binding affinity.
-
Electronic Effects: The position of the nitrogen atom in the indole ring influences the electron density distribution across the aromatic system. This can affect the strength of π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket.
-
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. The positioning of this group relative to the rest of the molecule can determine its ability to form a crucial hydrogen bond with a specific amino acid residue, thereby anchoring the ligand in the binding site.
-
Steric Hindrance and Conformational Flexibility: The linkage position dictates the overall three-dimensional shape of the molecule and its rotational freedom. A subtle change in the angle between the indole and piperazine moieties can lead to steric clashes with the receptor or, conversely, allow for a more favorable conformation for binding.
Conclusion
The choice between a 5-indolyl and a 6-indolyl piperazine scaffold is a critical decision in the design of novel CNS-active compounds. While general SAR principles can provide some guidance, a definitive understanding of their comparative binding affinities can only be achieved through rigorous experimental evaluation. Radioligand binding assays offer a robust and quantitative method for this purpose. By systematically synthesizing and testing both isomers against a panel of relevant receptors, researchers can gain invaluable insights into the subtle structural nuances that govern molecular recognition and ultimately drive pharmacological activity. This knowledge is fundamental to the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
- Glennon, R. A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current protocols in pharmacology, Chapter 1, Unit 1.15.
- Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Seyfried, C. A., & van Amsterdam, C. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of medicinal chemistry, 47(19), 4684–4692.
- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.
- Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Krippendorff, B. F., & Neuhaus, R. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of biomolecular screening, 13(7), 670–676.
- Yang, T. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections.
- Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions.
- ResearchGate. (2015, November 30).
- Taylor & Francis. (2023, May 15).
- MDPI. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf.
- PubMed. (n.d.). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines.
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC.
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Comparative Guide: Infrared Spectroscopy for Boc-Carbonyl and Indole NH Characterization
Executive Summary
In drug discovery and peptide synthesis, distinguishing protecting groups (like Tert-butyloxycarbonyl , or Boc ) from heterocycle cores (like Indole ) is a critical analytical challenge. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior advantage in specific contexts: real-time reaction monitoring and solid-phase synthesis analysis.
This guide provides a technical comparison of the spectral signatures of the Boc-carbonyl and Indole N-H moieties. It establishes a self-validating protocol for using IR to monitor deprotection events, offering a faster, non-destructive alternative to chromatographic methods.
Technical Deep Dive: Spectral Fingerprints
To accurately interpret the spectrum, one must distinguish between the urethane carbonyl of the Boc group and the heteroaromatic amine of the indole.
The Boc-Carbonyl (Carbamate) Signature
The Boc group contains a carbamate linkage (
-
Primary Diagnostic Peak: 1680–1750 cm⁻¹ (C=O Stretch).
-
Note: This band is often split or broadened due to rotamers (s-cis/s-trans) or hydrogen bonding.
-
-
Secondary Diagnostic Peak: 1360 & 1390 cm⁻¹ (Gem-dimethyl doublet).
-
Mechanism:[1] The tert-butyl group exhibits a characteristic "doublet" from the symmetric bending (scissoring) of the methyl C-H bonds. This is a crucial confirmation peak often overlooked.
-
The Indole N-H Signature
The indole N-H is part of an aromatic pyrrole ring. Its frequency is highly sensitive to the local environment (solvent, concentration, and hydrogen bonding).
-
Free N-H Stretch: 3400–3500 cm⁻¹ .[2]
-
Appears as a sharp, medium-intensity band in dilute solution or non-interacting matrices.
-
-
Hydrogen-Bonded N-H: 3200–3400 cm⁻¹ .
-
N-Boc Indole (The Silent NH):
-
Critical Distinction: If the Boc group is attached directly to the Indole nitrogen (
-Boc), the N-H stretch disappears completely , and the carbonyl peak shifts to a higher frequency (~1730–1740 cm⁻¹) due to the electron-withdrawing nature of the aromatic ring reducing resonance delocalization.
-
Summary Data Table
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity/Shape | Diagnostic Utility |
| Boc-Carbonyl | C=O Stretch (Urethane) | 1690 – 1720 | Strong, Sharp | Primary. Disappears upon deprotection. |
| Boc-t-Butyl | C-H Bending (Gem-dimethyl) | 1365 & 1390 | Medium, Split | Secondary. Confirms presence of t-Butyl group. |
| Indole N-H | N-H Stretch (Free) | 3450 – 3500 | Sharp, Medium | Primary. Indicates free indole (unprotected). |
| Indole N-H | N-H Stretch (H-Bonded) | 3250 – 3400 | Broad, Strong | Contextual. Dominant in solid state/peptides. |
| Indole Ring | C=C Ring Stretch | 1450 – 1580 | Variable | Reference. Remains constant during deprotection. |
Comparative Analysis: IR vs. Alternatives
Why choose IR over NMR or HPLC for this specific application?
| Feature | FTIR (ATR) | ¹H NMR | HPLC / LC-MS |
| Sample State | Solid, Oil, or Bead (Native) | Solution (Requires deuterated solvent) | Solution (Requires dissolution/dilution) |
| Time to Result | < 1 Minute | 15–30 Minutes | 10–45 Minutes |
| Boc Detection | Excellent (C=O + t-Bu doublet) | Excellent (9H Singlet @ 1.4 ppm) | Good (Mass shift), but ionization varies |
| Indole NH Detection | Good (3400 cm⁻¹ region) | Good (Broad singlet, exchangeable) | Poor (NH often silent in MS) |
| Quantification | Semi-Quantitative | Quantitative (Gold Standard) | Quantitative |
| Solid Phase (Beads) | Superior (Direct measurement) | Poor (Requires MAS-NMR or cleavage) | Impossible (Must cleave first) |
Scientist's Verdict: Use NMR for final product characterization. Use FTIR for in-process monitoring of Boc-deprotection or coupling, especially on solid phase resins where dissolving the sample is destructive or time-consuming.
Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR) , the modern standard replacing KBr pellets for speed and reproducibility.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for distinct carbonyl peaks).
-
Background: Air (clean crystal).
Step-by-Step Methodology
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum to ensure no contamination (look for residual C-H stretches at 2900 cm⁻¹).
-
Sample Prep:
-
Solids: Place ~2 mg of powder directly on the crystal. Apply high pressure using the anvil clamp to ensure contact.
-
Oils/Resins: Apply a thin film.[4] For SPPS beads, dry a small aliquot under vacuum/nitrogen flow first to remove solvent (DCM/DMF) which has strong interfering peaks.
-
-
Acquisition: Collect the sample spectrum.
-
Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering (common with beads).
-
Validation (The "Internal Standard" Check):
-
Locate the Indole C=C ring stretches (~1450–1580 cm⁻¹) . These should remain relatively constant in intensity.
-
Normalize the spectrum to these aromatic peaks if comparing "Before" and "After" deprotection.
-
Visualization: Decision Logic for Boc-Indole Analysis
The following diagram illustrates the logical workflow for interpreting spectral data during a Boc-deprotection reaction on an indole scaffold.
Caption: Logical workflow for interpreting FTIR spectra during Boc-deprotection of Indole derivatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
BenchChem. (2025).[6] Quantitative NMR: A Superior Tool for Monitoring Boc Deprotection Kinetics. Link
-
Specac Ltd. Interpreting Infrared Spectra: Amides and Amines. Link
-
National Institutes of Health (NIH). Vibrational Spectroscopic Study of Indole–Ketone Hydrogen-Bonded Complexes. Link
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Link
Sources
A Comparative Guide to Reference Standards for the Quality Control Analysis of 1-N-Boc-4-(5-indolyl)piperazine
Introduction: The Critical Role of Quality Control for 1-N-Boc-4-(5-indolyl)piperazine
This compound is a key building block in contemporary medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-targeted therapeutics.[1][2][3] The purity and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust quality control (QC) analysis, guided by well-defined reference standards, is paramount.
This guide provides an in-depth technical comparison of analytical methodologies and reference standards for the comprehensive QC analysis of this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in establishing a self-validating and reliable QC workflow.
Defining the Reference Standard: A Multi-faceted Approach
An overarching reference standard for this compound is not explicitly defined in major pharmacopeias due to its status as a non-API intermediate. However, a comprehensive reference standard can be established by drawing upon general principles outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (Q3A) and related literature for structurally similar compounds, such as vilazodone.[4][5]
A robust reference standard should encompass the following key attributes:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Strength: Accurate determination of the concentration or amount of the substance.
-
Quality: Assessment of physical and chemical properties relevant to its intended use.
To achieve this, a combination of analytical techniques is essential, each providing a unique piece of the quality puzzle.
Comparative Analysis of Core Analytical Techniques
The QC of this compound relies on a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the workhorse for purity and assay determination, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for identity confirmation and structural elucidation of unknown impurities.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment, assay, and impurity profiling. | High resolution, quantitative accuracy, and robustness.[6][7] | Requires a chromophore for detection; may require derivatization for some impurities.[8][9] |
| LC-MS | Impurity identification and structural elucidation. | High sensitivity and specificity; provides molecular weight information. | Can be less quantitative than HPLC-UV without careful validation. |
| ¹H and ¹³C NMR | Definitive structural confirmation and identification of impurities. | Provides detailed structural information.[10][11][12][13] | Lower sensitivity compared to HPLC; may not detect trace impurities. |
| FTIR | Identification of functional groups. | Fast and simple method for identity confirmation. | Provides limited structural information; not suitable for quantitation. |
| GC-MS | Analysis of volatile or semi-volatile impurities. | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound itself. |
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Rationale: The indole and Boc moieties in this compound provide sufficient UV absorbance for sensitive detection, making HPLC-UV an ideal technique for purity and assay determination. A reversed-phase method is typically employed to separate the compound from its more polar or non-polar impurities.
Workflow for HPLC-UV Method Development:
Caption: Workflow for HPLC-UV method development and validation.
Detailed HPLC-UV Protocol (Adapted from methodologies for vilazodone and other indole derivatives): [6][14]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR are unparalleled for the definitive identification of this compound and the structural elucidation of any co-isolated impurities. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule.
¹H NMR Spectral Data for 1-N-Boc-piperazine (for comparison): [15]
-
The characteristic signals for the Boc protecting group appear around 1.4 ppm (singlet, 9H).
-
The piperazine protons typically resonate as multiplets between 2.5 and 3.5 ppm.
For this compound, additional signals corresponding to the indole ring protons would be expected in the aromatic region (approximately 6.5-8.0 ppm).
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS) for Impurity Identification
Rationale: When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides the molecular weight of the parent compound and any impurities, which is critical for their identification.
Expected Mass Spectrometry Data:
-
Electrospray Ionization (ESI) in positive mode is well-suited for this molecule.
-
The expected [M+H]⁺ ion for this compound (C₂₁H₂₉N₃O₂) would be approximately m/z 372.23.
Impurity Profiling: A Key Component of QC
Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. Common potential impurities include:
-
Unreacted starting materials: 5-bromoindole and 1-Boc-piperazine.
-
Di-substituted piperazine: 1,4-bis(5-indolyl)piperazine.
-
Positional isomers: Connection of the piperazine to a different position on the indole ring.
-
Degradation products: Resulting from hydrolysis of the Boc group or oxidation of the indole ring.
Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradants and establishing the stability-indicating nature of the analytical methods.[16]
Conclusion: Establishing a Robust QC Framework
A comprehensive QC analysis of this compound requires a multi-pronged approach. While no single pharmacopeial monograph exists, a robust set of reference standards can be established by leveraging a combination of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantitative analysis of purity and assay, while NMR and MS provide definitive structural confirmation and impurity identification. By implementing the methodologies and comparative data presented in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Drugs.com. (2025, September 23). Vilazodone Monograph for Professionals. Retrieved from [Link]
-
Apotex Inc. (2024, September 17). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-VILAZODONE. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Analytical Method Development and Validation for Estimation of Vilazodone Hydrochloride in Pharmaceutical Dosage Form by HPLC and UV Spectrophotometry. Retrieved from [Link]
-
Allergan Inc. (2022, November 17). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrVIIBRYD®. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
- Google Patents. (n.d.). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
-
European Patent Office. (2023, November 1). VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF. Retrieved from [Link]
-
Allergan Inc. (2019, April 11). vilazodone hydrochloride - [Product Monograph Template - Standard]. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Nature. (n.d.). The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter. Retrieved from [Link]
-
PubMed. (2023, June 1). Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PMC. (n.d.). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Retrieved from [Link]
-
SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024, April 10). Mansi Rana., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 4, 586-593. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Impact Factor. (n.d.). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (2023, February 1). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Retrieved from [Link]
-
PMC. (n.d.). A Review of Vilazodone, Serotonin, and Major Depressive Disorder. Retrieved from [Link]
-
PubChem. (n.d.). Vilazodone. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
-
Taylor & Francis Online. (2023, December 11). Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]
-
ResearchGate. (2019, November 27). (PDF) FORMULATION AND EVALUATION OF VILAZODONE FAST DISSOLVING TABLETS. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. Retrieved from [Link]
-
PMC. (n.d.). Structural basis of vilazodone dual binding mode to the serotonin transporter. Retrieved from [Link]
-
ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Recent advance study of profiling and control of impurities in API. Retrieved from [Link]
-
Microbiology Note. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
Avance Psychiatry. (n.d.). A review of current evidence for vilazodone in major depressive disorder. Retrieved from [Link]
Sources
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- 2. impactfactor.org [impactfactor.org]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijirt.org [ijirt.org]
- 6. chemrj.org [chemrj.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jgtps.com [jgtps.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
1-N-Boc-4-(5-indolyl)piperazine: Proper Disposal & Handling Guide
[1]
Executive Summary
This guide outlines the safe disposal and handling procedures for 1-N-Boc-4-(5-indolyl)piperazine .[1] While this compound is a standard intermediate in medicinal chemistry (often used targeting CNS receptors), its specific structural features—a Boc (tert-butyloxycarbonyl) protecting group attached to a basic piperazine ring—present a unique "silent" hazard in waste streams: pressure generation via acidolysis .[1]
This document moves beyond the generic SDS, addressing the operational reality of preventing waste container over-pressurization and ensuring RCRA compliance.
Chemical Profile & Hazard Assessment
Before disposal, you must understand the chemical behaviors that dictate safety.
| Feature | Property | Operational Implication |
| Structure | Indole + Piperazine + Boc Group | Acid Sensitive. The Boc group is acid-labile.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; potential static charge accumulation.[1] |
| Reactivity | High toward strong acids (TFA, HCl) | CRITICAL: Contact with acid releases Isobutylene gas and |
| Stability | Light & Air Sensitive | Indole moiety may oxidize (darken) over time; does not alter disposal class but indicates degradation. |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required. |
The "Silent" Hazard: Boc-Acid Gas Evolution
Expert Insight: The most frequent accident involving Boc-protected amines is not toxicity, but waste container rupture .[1]
If this compound is disposed of in a waste container containing acidic residues (e.g., HPLC waste with 0.1% TFA or reaction mixtures with HCl), the following reaction occurs spontaneously:
1Risk: A tightly capped waste carboy can pressurize and burst, spraying hazardous chemical waste.
Prevention: Ensure the waste stream pH is neutral or basic (pH
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired shelf stocks, weighing boat residues, spill cleanup solids.
-
Segregation: Do NOT mix with oxidizers or strong acids.[1][2]
-
Packaging:
-
Place the solid in a clear, sealable polyethylene bag.
-
Double-bag the material to prevent leakage of fine dust.[1]
-
-
Labeling:
-
Binning: Place in the Solid Organic Waste drum (Non-Halogenated).
Scenario B: Disposal of Liquid Waste (Solutions)
Applicability: Reaction mother liquors, HPLC effluent, dissolved samples.
-
Solvent Identification: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO, Ethyl Acetate).
-
pH Check (Mandatory):
-
Dip a pH strip into the solution.
-
If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (
) or Triethylamine until gas evolution ceases and pH is neutral ( 7). -
Why? This "quenches" the potential for delayed gas evolution inside the waste drum.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Cap Venting: If you suspect any residual slow reaction, use a vented cap (safety waste funnel with a pressure-relief valve) for the first 24 hours.
Decision Logic & Workflow
The following diagram illustrates the decision process to ensure safe disposal and prevent pressure hazards.
Figure 1: Decision tree for this compound disposal, highlighting the critical pH neutralization step to prevent gas evolution.
Regulatory Compliance (RCRA)
In the United States, this compound is not explicitly listed on the EPA P-list or U-list.[1] However, it is regulated based on characteristics :
-
Waste Code: Generally falls under Non-Hazardous Chemical Waste unless mixed with solvents.
-
If mixed with Flammable Solvents: Code D001 (Ignitable).
-
If mixed with Halogenated Solvents: Code F002 (Spent Halogenated Solvents).
-
Generator Status: Ensure your facility tracks the weight of this waste toward your Monthly Generation Rate (CESQG, SQG, or LQG status).[5]
Emergency Spill Response
Immediate Action:
-
Evacuate the immediate area if dust is airborne.[2]
-
PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or respirator if large quantity).
-
Containment:
-
Decontamination: Wipe surface with a mild soap solution.[1] Avoid using bleach (hypochlorite) initially, as it can react with the amine to form chloramines.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (2014). [Link]1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (2011). [Link]1]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] (2015).[5][6] [Link]1]
-
PubChem. Compound Summary: 1-Boc-piperazine (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
